Erk5-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPGANIPBKTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erk5-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling family.[1][2] Unlike other MAPKs, ERK5 is distinguished by a large, unique C-terminal domain that confers transcriptional activation capabilities in addition to its N-terminal kinase function.[3][4][5] This dual nature allows ERK5 to regulate a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[5][6] Dysregulation of the ERK5 pathway is implicated in the progression of several cancers, making it a compelling therapeutic target.[1][5] Erk5-IN-1 (also known as XMD17-109) is a potent, small-molecule inhibitor developed to target the kinase activity of ERK5. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Kinase Inhibition and Paradoxical Activation
This compound functions primarily as an ATP-competitive inhibitor of the ERK5 kinase domain.[6] By binding to the ATP pocket, it blocks the phosphorylation of downstream substrates, thereby inhibiting the kinase-dependent signaling cascade. However, a crucial and complex aspect of its mechanism is the phenomenon of "paradoxical activation." Research has shown that the binding of this compound and other similar inhibitors to the kinase domain can induce a conformational change in the ERK5 protein.[7] This change can lead to the exposure of its nuclear localization signal (NLS), promoting the translocation of ERK5 from the cytoplasm to the nucleus.[4][7] Consequently, while the kinase function is inhibited, the transcriptional activation function mediated by the C-terminal domain can be paradoxically enhanced.[7][8] This dual effect is critical for interpreting cellular and in vivo data.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Process | Species | Cell Line | IC50 / EC50 | Reference |
| Biochemical Assay | ERK5 Kinase Activity | - | - | 162 nM | [9][10] |
| Biochemical Assay | ERK5 Kinase Activity | - | - | 87 ± 7 nM | [11] |
| Cellular Assay | EGF-induced ERK5 Autophosphorylation | Human | HeLa | 90 nM (EC50) | [9] |
| Cellular Assay | EGF-induced ERK5 Autophosphorylation | Human | HeLa | 190 ± 40 nM (EC50) | [11] |
Table 2: Kinase Selectivity and Off-Target Activity of this compound
| Target | Assay Type | IC50 | Notes | Reference |
| LRRK2 [G2019S] | Biochemical | 26 nM | Potent off-target inhibition. | [11] |
| LRRK2 | Biochemical | 339 nM | - | [10] |
| BRD4 | Binding Assay | 200 - 700 nM | Known off-target activity against bromodomains. | [12] |
Signaling Pathway and Inhibitor Action
The canonical MEK5/ERK5 signaling pathway begins with activation by upstream kinases (MEKK2/3), which in turn phosphorylate and activate MEK5.[4] Activated MEK5 then phosphorylates the TEY motif in the activation loop of ERK5.[13][14] This triggers ERK5 kinase activity, leading to autophosphorylation of its C-terminal domain, which promotes its translocation to the nucleus to regulate gene expression through transcription factors like MEF2.[4][13][14]
Experimental Methodologies
Detailed protocols are essential for the accurate evaluation of ERK5 inhibitors. Below are methodologies for key assays used to characterize this compound.
1. Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERK5.
-
Objective: To determine the IC50 of this compound against purified active ERK5.
-
Protocol:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol).[11]
-
In a 40 µL reaction volume, combine approximately 200 ng of pure active ERK5 enzyme with serially diluted concentrations of this compound.[11]
-
Initiate the kinase reaction by adding 10 mM magnesium acetate (B1210297) and a substrate mixture containing a peptide substrate (e.g., 250 µM PIMtide) and 50 µM [γ-³²P]-ATP.[11]
-
Incubate the reaction for 20 minutes at 30°C.[11]
-
Terminate the reaction by spotting the mixture onto p81 phosphocellulose paper.[11]
-
Wash the p81 paper to remove unincorporated [γ-³²P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Autophosphorylation Assay (In Cellulo)
This assay assesses the inhibitor's ability to penetrate cells and block ERK5 activation in a cellular context. Activated ERK5 undergoes extensive autophosphorylation, which causes a noticeable mobility shift on an SDS-PAGE gel.[3]
-
Objective: To determine the EC50 of this compound for the inhibition of growth factor-induced ERK5 autophosphorylation.
-
Protocol:
-
Culture HeLa cells in appropriate media until they reach a suitable confluency. HeLa cells are commonly used as they show clear ERK5 activation.[3]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[11]
-
Stimulate the cells with a growth factor, such as Epidermal Growth Factor (EGF), for approximately 15-20 minutes to induce ERK5 activation.[11]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.
-
Probe the membrane with an antibody specific for ERK5.
-
The activated, autophosphorylated form of ERK5 will appear as a slower-migrating band compared to the unactivated form.[3]
-
Quantify the intensity of the shifted band relative to the unshifted band or a loading control to determine the extent of inhibition at each drug concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
Logical Framework: The Dual Outputs of ERK5 and Inhibitor Impact
The unique structure of ERK5, with both a kinase domain and a transcriptional activation domain, means it has two distinct functional outputs. This compound directly targets one of these outputs but can paradoxically stimulate the other, a critical consideration for its therapeutic application.
Conclusion
This compound is a potent inhibitor of the ERK5 kinase. Its mechanism of action, however, is not a simple blockade of a signaling pathway. As an ATP-competitive inhibitor, it effectively ablates the kinase-dependent functions of ERK5. Simultaneously, its binding can induce a conformational change that promotes the kinase-independent transcriptional activities of ERK5. This paradoxical effect, coupled with known off-target activities against proteins like LRRK2 and BRD4, necessitates a careful and multi-faceted approach to experimental design and data interpretation. Future research and drug development efforts must account for both the kinase-dependent and -independent functions of ERK5 to fully understand the biological consequences of its inhibition and to successfully translate ERK5-targeted therapies into clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Erk5-IN-1: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1][2] The ERK5 signaling pathway is integral to a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2] Its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of Erk5-IN-1 (also known as XMD17-109), a potent and selective inhibitor of ERK5.
Discovery and Synthesis
This compound was identified through a structure-activity relationship (SAR)-guided optimization of a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one chemical series. The development process focused on enhancing potency and selectivity for ERK5. While the precise, step-by-step synthesis is proprietary, the general scheme involves a multi-step process culminating in the final compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of ERK5. By binding to the ATP-binding pocket, it prevents the phosphorylation of ERK5 by its upstream activator, MEK5, thereby inhibiting its kinase activity.[3] This blockade of ERK5 activity disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below. This data has been compiled from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ERK5 | Enzymatic Kinase Assay | 162 | [4] |
| LRRK2[G2019S] | Enzymatic Kinase Assay | 339 | [5] |
| BRD4 | Binding Assay | 200-700 | [6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |
| ERK5 Autophosphorylation | HeLa | Inhibition of EGF-induced autophosphorylation | 0.09 | [4] |
| AP-1 Transcriptional Activity | HEK293 | Inhibition of AP-1 reporter activity | 4.2 | [7] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 90% | [6] |
| Half-life (t½) | 8.2 hours | [6] |
Signaling Pathways
The ERK5 signaling pathway is a three-tiered cascade initiated by various extracellular stimuli, including growth factors and stress. This leads to the sequential activation of MEKK2/3, MEK5, and finally ERK5. Activated ERK5 translocates to the nucleus and phosphorylates transcription factors such as those from the myocyte enhancer factor 2 (MEF2) family, regulating the expression of genes involved in cell proliferation and survival.
Caption: The ERK5 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the inhibition of ERK5 kinase activity by this compound. The LanthaScreen™ TR-FRET platform is a common method.
Materials:
-
Recombinant human ERK5 enzyme
-
Fluorescein-labeled substrate peptide (e.g., Fl-poly-GT)
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (EDTA in TR-FRET dilution buffer)
-
384-well assay plates (low volume, white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions.
-
Add a solution of ERK5 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the terbium-labeled antibody.
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emissions at both the terbium (donor) and fluorescein (B123965) (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (acceptor/donor emission) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Assay: ERK5 Autophosphorylation by Western Blot
This assay assesses the ability of this compound to inhibit the autophosphorylation of ERK5 in a cellular context, often stimulated by a growth factor like EGF.[2]
Materials:
-
HeLa or other suitable cells
-
Cell culture medium and supplements
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (detects the mobility shift of phosphorylated ERK5), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK5 for loading control.
-
Quantify band intensities to determine the inhibition of ERK5 phosphorylation.
Cellular Assay: AP-1 Luciferase Reporter Gene Assay
This assay measures the effect of this compound on the transcriptional activity of AP-1, a downstream target of the ERK5 pathway.
Materials:
-
HEK293 or other suitable cells
-
AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., PMA or a constitutively active MEK5)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the AP-1 luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Stimulate the cells to activate the ERK5 pathway.
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.
Experimental Workflows
The discovery and preclinical development of this compound followed a structured workflow.
References
- 1. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Erk5-IN-1: A Technical Guide to its Function as a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is integral to a variety of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of the ERK5 pathway has been implicated in various pathologies, notably in cancer, where it can contribute to tumor growth and resistance to therapy.[2] Erk5-IN-1 is a potent and selective small-molecule inhibitor of ERK5, serving as a critical tool for elucidating the physiological and pathological roles of the ERK5 signaling pathway. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered system initiated by various extracellular stimuli, including growth factors like Epidermal Growth Factor (EGF), cytokines, and cellular stress.[3] These stimuli activate MAPK Kinase Kinases (MEKK2 and MEKK3), which in turn phosphorylate and activate the dual-specificity MAPK Kinase 5 (MEK5).[4] MEK5 then specifically phosphorylates the TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5 (at Thr218 and Tyr220), leading to its activation.[2][5]
Activated ERK5 can then phosphorylate a host of downstream substrates. Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal and a transcriptional activation domain.[6] This allows ERK5 to not only phosphorylate cytoplasmic targets but also to translocate to the nucleus and directly regulate gene expression by activating transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family.[3][7] Key cellular processes regulated by ERK5 include cell cycle progression, survival signaling, and angiogenesis.[1][8]
Function and Mechanism of Action of this compound
This compound, also known as XMD17-109, is a potent and selective ATP-competitive inhibitor of ERK5 kinase.[8][9] Its primary function is to block the catalytic activity of ERK5, thereby preventing the phosphorylation of its downstream substrates.
The mechanism of action involves this compound binding to the ATP-binding pocket of the ERK5 kinase domain. This occupation prevents the binding of ATP, which is the phosphate (B84403) donor for the phosphorylation reaction. Consequently, the entire downstream signaling cascade initiated by ERK5 is inhibited. This leads to a reduction in cellular processes that are dependent on ERK5 activity, such as proliferation and survival, particularly in cancer cells where this pathway may be hyperactivated.[10]
It is crucial to note a phenomenon known as "paradoxical activation." Some studies have shown that while ATP-competitive inhibitors like this compound effectively block the kinase activity of ERK5, they can paradoxically promote the nuclear translocation of ERK5 and enhance its transcriptional activity, which is independent of its kinase function.[11] This is a critical consideration for researchers when interpreting experimental results.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for its activity.
| Parameter | Value | Assay Type | Source |
| IC50 vs. ERK5 | 162 nM | Biochemical Kinase Assay | [8][9] |
| IC50 vs. ERK5 | 87 ± 7 nM | Biochemical Kinase Assay | [12] |
| EC50 | 0.09 µM (90 nM) | Cellular Autophosphorylation (EGF-induced) | [8][9] |
| EC50 | 0.19 ± 0.04 µM | Cellular Autophosphorylation (EGF-induced) | [12] |
| IC50 vs. LRRK2[G2019S] | 26 nM | Biochemical Kinase Assay | [12] |
Note: Variations in reported values can arise from differences in experimental conditions and assay formats between suppliers and research labs.
Experimental Protocols
In Vitro ERK5 Kinase Assay (IC50 Determination)
This protocol is adapted from methodologies used to determine the biochemical potency of this compound.[7][12]
Objective: To measure the concentration of this compound required to inhibit 50% of ERK5 kinase activity in a cell-free system.
Materials:
-
Recombinant active ERK5 enzyme
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)
-
This compound (serial dilutions in DMSO)
-
Substrate peptide (e.g., PIMtide)
-
[γ-³²P]-ATP
-
10 mM Magnesium Acetate
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a final volume of 40 µL containing kinase buffer, 200 ng of active ERK5, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (specific activity ~500 cpm/pmol), and 250 µM substrate peptide.
-
Incubate the reaction for 20 minutes at 30°C.
-
Terminate the reaction by spotting 25-30 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Wash once with acetone (B3395972) and let the papers dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
Cellular ERK5 Autophosphorylation Assay (EC50 Determination)
This protocol outlines a general method to assess the efficacy of this compound in a cellular context by measuring the inhibition of growth factor-induced ERK5 phosphorylation via Western Blot.[7]
Objective: To determine the concentration of this compound required to inhibit 50% of EGF-induced ERK5 autophosphorylation in cultured cells.
Materials:
-
Cell line (e.g., HeLa, A431)
-
Complete growth medium and serum-free medium
-
This compound (serial dilutions in DMSO)
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1 hour.
-
Stimulation: Stimulate the cells with EGF (e.g., 20 ng/mL) for a short period (e.g., 15-20 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Resolve equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK5 antibody to serve as a loading control.
-
Analysis: Quantify the band intensities for phospho-ERK5 and total-ERK5. Normalize the phospho-ERK5 signal to the total-ERK5 signal. Plot the normalized data against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound is an indispensable research tool for investigating the complex roles of the ERK5 signaling pathway. As a potent and selective inhibitor, it allows for the acute modulation of ERK5 kinase activity, enabling detailed studies of its downstream consequences in both normal physiology and disease states. Researchers utilizing this compound should consider its ATP-competitive mechanism, be aware of the potential for paradoxical activation of ERK5's transcriptional functions, and employ rigorous experimental protocols, such as those detailed herein, to ensure accurate and reproducible results. The continued use of specific inhibitors like this compound will be vital in further dissecting the therapeutic potential of targeting the ERK5 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Activity Assays for Extracellular Signal-Regulated Kinase 5 | Springer Nature Experiments [experiments.springernature.com]
- 4. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]
- 7. This compound | ERK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Erk5-IN-1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MEK5/ERK5 pathway is implicated in a multitude of cellular processes, including proliferation, survival, and migration. Its dysregulation has been linked to the progression and metastasis of various cancers, making ERK5 a compelling therapeutic target. This technical guide provides an in-depth analysis of Erk5-IN-1, a potent and selective inhibitor of ERK5, and its role in modulating cancer cell proliferation. This document will detail its mechanism of action, summarize its effects on cancer cell lines, provide experimental protocols, and visualize key pathways and workflows.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of ERK5 kinase activity. It binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that promotes cell proliferation and survival.
However, a noteworthy characteristic of this compound and other similar ERK5 inhibitors is the phenomenon of paradoxical activation . While the kinase activity is inhibited, the binding of the inhibitor to the kinase domain can induce a conformational change in the ERK5 protein. This change can lead to the nuclear translocation of ERK5 and the activation of its C-terminal transcriptional activation domain (TAD), independent of its kinase activity. This can result in the transcription of certain target genes, a factor that must be considered when interpreting experimental results.
This compound also exhibits off-target activity against other kinases, most notably Leucine-rich repeat kinase 2 (LRRK2) with a G2019S mutation, and Bromodomain-containing protein 4 (BRD4). These off-target effects should be taken into account in the design and interpretation of studies.
Quantitative Data Summary: Effects of this compound on Cancer Cell Proliferation
The inhibitory effects of this compound on cancer cell proliferation are summarized below. It is important to note that much of the publicly available data is for the closely related compound XMD8-92, which shares a similar chemical scaffold and mechanism of action.
| Inhibitor | Parameter | Value | Reference |
| This compound | Biochemical IC50 (ERK5) | 162 nM | [cite: ] |
| Cellular EC50 (EGF-induced ERK5 autophosphorylation in HeLa cells) | 0.09 µM | [cite: ] | |
| XMD8-92 | IC50 (EGF-induced BMK1 autophosphorylation in HeLa cells) | 0.24 µM | [1] |
| Inhibition of Cell Proliferation (AsPC-1 Pancreatic Cancer Cells) | Significant at 10 & 15 µM | [1] | |
| Inhibition of Tumor Xenograft Growth (Various Pancreatic Cancer) | Significant | [1] | |
| Induction of p21 expression (HeLa, A549 Cervical, Lung Cancer) | Significant | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The MEK5/ERK5 Signaling Pathway and its Role in Cell Cycle and Apoptosis
The MEK5/ERK5 signaling pathway plays a crucial role in regulating cell cycle progression and apoptosis, thereby directly impacting cancer cell proliferation.
Cell Cycle Regulation
The MEK5/ERK5 pathway is known to promote the G1 to S phase transition in the cell cycle.[1] Activated ERK5 can phosphorylate and activate transcription factors such as c-Myc and members of the MEF2 family. This leads to the upregulation of proteins like Cyclin D1, which are essential for cell cycle progression.[1][2] Furthermore, ERK5 has been shown to suppress the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, further promoting cell cycle entry.[2] Inhibition of ERK5 with this compound can therefore lead to a G1 cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. In hepatocellular carcinoma cells, treatment with the ERK5 inhibitor XMD8-92 led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase.[3]
Apoptosis Regulation
The MEK5/ERK5 pathway is also implicated in promoting cell survival by inhibiting apoptosis. Activated ERK5 can phosphorylate and inactivate pro-apoptotic proteins. By inhibiting ERK5, this compound can shift the balance towards apoptosis, leading to programmed cell death in cancer cells. Studies have shown that pharmacological inhibition of ERK5 can induce apoptosis in a broad range of human cancer cell lines. For instance, the ERK5 inhibitor XMD8-92 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.
Visualizations
MEK5/ERK5 Signaling Pathway
References
Erk5-IN-1: A Technical Guide to its Application as a Chemical Probe in ERK5 Biology
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1][4] Dysregulation of the MEK5/ERK5 pathway has been implicated in the progression of numerous cancers, making ERK5 a compelling therapeutic target.[5]
This technical guide provides an in-depth overview of Erk5-IN-1, a potent and selective small molecule inhibitor, and its utility as a chemical probe for elucidating the biological functions of ERK5. Chemical probes like this compound are critical tools for researchers, enabling the acute and reversible inhibition of a target protein's function in cellular and in vivo models, thereby helping to dissect its role in complex biological systems.
The ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered kinase cascade. It is typically initiated by upstream signals like growth factors or stress, which activate MAP kinase kinase kinases (MEKK2/3).[6] MEKK2/3 then phosphorylate and activate the dual-specificity MAP kinase kinase 5 (MEK5).[6] Activated MEK5, in turn, phosphorylates the activation loop (T-E-Y motif) of the ERK5 kinase domain, leading to its activation.[6] Once active, ERK5 can phosphorylate a variety of downstream substrates, including transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and c-Jun, to regulate gene expression and drive cellular responses.[2][3]
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
The ERK5 Signaling Cascade: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Critical Cellular Signaling Pathway Implicated in Health and Disease
Introduction
The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Unlike the more extensively studied ERK1/2 pathway, the ERK5 cascade possesses unique structural and functional characteristics that contribute to its specific roles in a diverse array of cellular processes.[4][5] These processes include cell proliferation, differentiation, survival, and angiogenesis.[1][6] Dysregulation of the ERK5 signaling pathway has been increasingly implicated in numerous pathologies, most notably in cancer, where it can drive tumor progression, metastasis, and resistance to therapy.[4][6][7] This guide provides a comprehensive technical overview of the ERK5 signaling cascade, tailored for researchers, scientists, and drug development professionals.
Core Components of the ERK5 Signaling Cascade
The ERK5 pathway is a three-tiered kinase cascade, analogous to other MAPK pathways.[5][8][9] The central components are:
-
MAPK Kinase Kinase (MAP3K): Primarily Mitogen-activated protein kinase kinase kinase 2 (MEKK2) and MEKK3.[4][8][9] These kinases are the upstream activators that initiate the cascade in response to various stimuli.
-
MAPK Kinase (MAP2K): Mitogen-activated protein kinase kinase 5 (MEK5) is the sole known direct upstream activator of ERK5.[4][10] MEK5 is a dual-specificity kinase, meaning it can phosphorylate both threonine and tyrosine residues.
-
MAP Kinase (MAPK): ERK5 (MAPK7) is the terminal kinase of this cascade.[2] It is a large protein with a unique C-terminal domain that contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD), distinguishing it from other MAPKs.[5][8][9]
The ERK5 Activation Cascade
The activation of ERK5 follows a sequential phosphorylation cascade initiated by a variety of extracellular and intracellular signals.
Upstream Activation
A wide range of stimuli can trigger the ERK5 pathway, including:
-
Growth Factors: Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), and Platelet-Derived Growth Factor (PDGF).
-
Cytokines: Interleukin-6 (IL-6).
-
Stress Signals: Oxidative stress, osmotic stress, and fluid shear stress.[1][2]
These stimuli lead to the activation of the upstream MAP3Ks, MEKK2 and MEKK3. Activated MEKK2/3 then specifically phosphorylate and activate MEK5.[4][8][9]
MEK5-Mediated ERK5 Activation
Activated MEK5 phosphorylates ERK5 on two specific residues within its activation loop: Threonine 218 (Thr218) and Tyrosine 220 (Tyr220).[11] This dual phosphorylation is essential for the catalytic activation of ERK5.[11]
ERK5 Autophosphorylation and Nuclear Translocation
Upon activation, ERK5 undergoes autophosphorylation on multiple residues within its C-terminal tail.[8][9] This autophosphorylation event is crucial as it exposes the nuclear localization signal (NLS), leading to the translocation of activated ERK5 from the cytoplasm to the nucleus.[5][8][9]
Downstream Targets and Cellular Functions
Once in the nucleus, activated ERK5 regulates gene expression and cellular function through two primary mechanisms:
-
Direct Phosphorylation of Transcription Factors: ERK5 directly phosphorylates and activates a variety of transcription factors, including:
-
Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D): Key substrates involved in cell proliferation and survival.
-
c-Myc: A proto-oncogene that drives cell cycle progression.
-
Activator Protein 1 (AP-1) complex components (c-Fos, Fra-1): Regulators of a wide range of cellular processes.
-
SAP1a: A member of the Ets-domain family of transcription factors.[12]
-
-
Transcriptional Co-activation: The unique C-terminal transcriptional activation domain (TAD) of ERK5 allows it to function as a transcriptional co-activator, further modulating the expression of target genes.[8][9]
The activation of these downstream targets leads to the regulation of critical cellular processes:
-
Cell Proliferation and Cycle Progression: ERK5 promotes cell cycle progression, particularly the G1/S transition, by upregulating cyclins (e.g., Cyclin D1) and downregulating cyclin-dependent kinase inhibitors (e.g., p21).[7]
-
Cell Survival and Anti-Apoptosis: The ERK5 pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating pro-survival signaling pathways.
-
Angiogenesis: ERK5 plays a role in the formation of new blood vessels, a critical process in development and disease.[13]
-
Inflammation: The role of ERK5 in inflammation is complex, with reports suggesting both pro- and anti-inflammatory functions depending on the context.
The Role of ERK5 in Disease
The dysregulation of the ERK5 signaling cascade is a significant factor in the development and progression of several diseases, with a particularly prominent role in cancer.
-
Cancer: Elevated expression and activity of ERK5 are observed in a wide range of cancers, including breast, prostate, lung, and colon cancer.[4][6][7] In the context of malignancy, the ERK5 pathway contributes to:
-
Sustained Proliferation: By promoting uncontrolled cell division.
-
Evasion of Apoptosis: By enhancing cancer cell survival.
-
Metastasis: By promoting cell migration and invasion.
-
Angiogenesis: By stimulating the formation of new blood vessels to supply tumors.
-
Therapy Resistance: The ERK5 pathway can act as an escape route for cancer cells to evade the effects of targeted therapies that inhibit other signaling pathways, such as the ERK1/2 cascade.[2][9]
-
-
Cardiovascular Disease: The ERK5 pathway is involved in maintaining cardiovascular homeostasis, and its dysregulation can contribute to cardiovascular pathologies.
-
Inflammatory Diseases: Given its role in regulating inflammation, aberrant ERK5 signaling is implicated in various inflammatory conditions.
Quantitative Data
Inhibitor IC50 Values
The development of small molecule inhibitors targeting the ERK5 pathway is an active area of research. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| XMD8-92 | ERK5 | 80 (Kd) | [14] |
| AX-15836 | ERK5 | 8 | [15] |
| ERK5-IN-1 (XMD17-109) | ERK5 | 162 | [14][15] |
| BIX02189 | MEK5 | 1.5 | [14] |
| BIX02189 | ERK5 | 59 | [14] |
Experimental Protocols
Western Blot Analysis of Phospho-ERK5
This protocol details the detection of phosphorylated (activated) ERK5 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape cells and transfer lysate to a microfuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK5 antibody.
In Vitro Kinase Assay
This assay measures the kinase activity of ERK5 on a specific substrate.
Materials:
-
Recombinant active ERK5.
-
Kinase assay buffer.
-
Substrate peptide (e.g., Myelin Basic Protein - MBP).
-
ATP (including radiolabeled ATP if using a radiometric assay).
-
SDS-PAGE gels and running buffer.
-
Phosphorimager or immunoblotting reagents.
Procedure:
-
Reaction Setup: In a microfuge tube, combine recombinant active ERK5, kinase assay buffer, and the substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS sample buffer.
-
Analysis:
-
Radiometric: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen to detect the incorporated radiolabel.
-
Non-radiometric: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate.
-
Immunoprecipitation of ERK5
This protocol allows for the isolation of ERK5 and its interacting proteins.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Anti-ERK5 antibody or control IgG.
-
Protein A/G agarose (B213101) beads.
-
Wash buffer.
-
Elution buffer or SDS sample buffer.
Procedure:
-
Cell Lysis: Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-ERK5 antibody or control IgG overnight at 4°C. b. Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of ERK5 inhibition on cell viability.
Materials:
-
96-well plates.
-
Cell culture medium.
-
ERK5 inhibitor (e.g., XMD8-92).
-
MTT reagent.
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the ERK5 inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The ERK5 signaling cascade is a critical regulator of fundamental cellular processes, and its dysregulation is a key driver of several diseases, particularly cancer. A thorough understanding of its components, activation mechanisms, and downstream effects is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and target this important pathway. The continued exploration of the ERK5 cascade holds significant promise for advancing our understanding of cellular signaling and for the development of innovative treatments for a range of human diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]
- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
Erk5-IN-1: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document includes quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visual representations of the ERK5 signaling pathway and experimental workflows.
Introduction to this compound
This compound, also known as XMD17-109, is a small molecule inhibitor targeting the kinase activity of ERK5 (MAPK7).[1] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of the ERK5 signaling pathway has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[2] Understanding the selectivity profile of an inhibitor like this compound is crucial for assessing its potential as a research tool and a therapeutic agent.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. This compound has been profiled for its activity against a broad range of kinases, demonstrating a high degree of selectivity for ERK5.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against its primary target and key off-targets are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| ERK5 | 87 ± 7 | [3] |
| ERK5 | 162 | [1] |
| LRRK2 [G2019S] | 26 | [3] |
| BRD4 | 200-700 |
KINOMEscan Selectivity Profile
KINOMEscan is a competitive binding assay used to quantitatively measure the interactions of a compound with a large panel of kinases. This compound exhibits a high degree of selectivity with a KINOMEscan selectivity score (S-score) of 0.007, indicating that it binds to a very small fraction of the tested kinome. In a panel of 442 kinases, significant activity was only observed for ERK5 and two other kinases:
-
Doublecortin and CaM kinase-like 2 (DCAMKL2)
-
Polo-like kinase 4 (PLK4)
This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for specifically probing ERK5 function.
Signaling Pathway
ERK5 is a key component of a distinct MAPK signaling cascade. Understanding this pathway is essential for interpreting the cellular effects of this compound.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the study of kinase inhibitors. The following sections detail the protocols for a biochemical kinase inhibition assay and a cellular assay to assess the activity of this compound.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a TR-FRET-based assay to determine the in vitro potency of this compound against ERK5.
Materials:
-
Recombinant human ERK5 enzyme
-
Biotinylated substrate peptide (e.g., myelin basic protein)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing ERK5 enzyme and biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ERK5.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in a TR-FRET buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for ERK5 Autophosphorylation
This protocol is for assessing the ability of this compound to inhibit ERK5 autophosphorylation in a cellular context.
Materials:
-
Cell line expressing ERK5 (e.g., HeLa or a cell line with activated ERK5 signaling)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., epidermal growth factor - EGF, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., EGF) for 10-15 minutes to induce ERK5 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ERK5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK5.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK5 signal to the total ERK5 signal for each sample.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of ERK5 kinase. Its favorable selectivity profile, characterized by a low KINOMEscan score and minimal off-target activity, makes it an excellent tool for investigating the biological roles of ERK5. The experimental protocols provided in this guide offer a framework for researchers to reliably assess the activity of this compound and other kinase inhibitors in both biochemical and cellular settings. A thorough understanding of an inhibitor's selectivity and the pathways it modulates is paramount for the successful development of targeted therapies.
References
The Double-Edged Sword: A Technical Guide to the Paradoxical Activation of ERK5 by Small Molecule Inhibitors
For Immediate Release
An in-depth analysis for researchers, scientists, and drug development professionals.
Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a compelling therapeutic target in oncology and inflammatory diseases. However, the development of small molecule inhibitors against ERK5 has unveiled a complex and counterintuitive phenomenon known as paradoxical activation. This technical guide provides a comprehensive overview of this phenomenon, detailing the underlying mechanisms, summarizing key quantitative data, and providing detailed experimental protocols to study this effect.
Introduction to ERK5 and the Paradox of Its Inhibition
ERK5 is a unique member of the MAPK family, possessing a distinctive C-terminal tail that contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[1] The canonical activation of ERK5 involves a three-tiered signaling cascade, where upstream kinases MEKK2/3 activate MEK5, which in turn phosphorylates and activates ERK5.[2][3] Activated ERK5 then translocates to the nucleus to regulate gene expression through the phosphorylation of transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[4]
The paradox arises when small molecule inhibitors designed to block the kinase activity of ERK5 instead promote its transcriptional functions.[1][5] This occurs because the binding of these inhibitors to the ERK5 kinase domain induces a conformational change that exposes the NLS and TAD, leading to nuclear translocation and subsequent activation of gene transcription, independent of its kinase activity.[1] This paradoxical activation has significant implications for the therapeutic application of ERK5 inhibitors, as it can lead to unintended and potentially pro-tumorigenic effects.
The ERK5 Signaling Pathway and the Mechanism of Paradoxical Activation
The ERK5 signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, and angiogenesis. A simplified representation of the canonical pathway and the mechanism of paradoxical activation by small molecule inhibitors is illustrated below.
Quantitative Analysis of ERK5 Inhibitors
A growing number of small molecule inhibitors have been identified that paradoxically activate ERK5. The following table summarizes their biochemical potency (IC50) against ERK5 kinase activity and key off-targets, providing a comparative overview for researchers.
| Inhibitor | Target | IC50/Kd | Assay Type | Notes on Paradoxical Activation & Off-Targets | Reference |
| XMD8-92 | ERK5 | 80 nM (Kd) | Biochemical | Potent paradoxical activator. Also inhibits BRD4 (Kd = 190 nM). | [2][3] |
| ERK5 | 240 nM (IC50) | Cellular (EGF-induced autophosphorylation) | [4] | ||
| AX15836 | ERK5 | 8 nM (IC50) | Biochemical | Strong paradoxical activator. Highly selective over BRD4 (Kd = 3,600 nM). | [3][5] |
| ERK5 | 4-9 nM | Cellular (Intracellular potency) | [4] | ||
| BAY-885 | ERK5 | 40 nM (IC50) | Enzymatic | Induces paradoxical activation. | [6] |
| ERK5 | 115 nM (IC50) | Cellular (MEF2 reporter) | [6] | ||
| ERK5-IN-1 (XMD17-109) | ERK5 | 87 nM (IC50) | Biochemical | Causes paradoxical activation. Also inhibits LRRK2. | [5] |
| ERK5 | 190 nM (EC50) | Cellular (EGF-stimulated autophosphorylation) | [5] | ||
| JWG-071 | ERK5 | 20 nM | Cellular (Autophosphorylation) | Reported to cause paradoxical activation. Also inhibits LRRK2. | [4][5] |
Experimental Protocols
To facilitate the study of paradoxical ERK5 activation, this section provides detailed methodologies for key experiments.
Western Blotting for ERK5 Phosphorylation
This protocol allows for the detection of ERK5 phosphorylation at its activation loop (Thr218/Tyr220), a hallmark of its kinase activation.
Materials:
-
Cells of interest
-
ERK5 inhibitor and/or stimulus (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of ERK5 inhibitor for the indicated time. A positive control with a known ERK5 activator (e.g., EGF) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK5 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK5 antibody to normalize for protein loading.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
MEF2-Luciferase Reporter Assay for Transcriptional Activity
This assay measures the transcriptional activity of MEF2, a direct downstream target of ERK5, providing a readout for the paradoxical activation of ERK5's transcriptional function.
Materials:
-
HEK293T or other suitable cells
-
MEF2-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
ERK5 expression plasmid (optional)
-
Transfection reagent
-
ERK5 inhibitors
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the MEF2-luciferase reporter, Renilla luciferase control plasmid, and optionally an ERK5 expression plasmid.
-
Inhibitor Treatment: After 24 hours, treat the cells with a dose range of the ERK5 inhibitor.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), lyse the cells.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold-change in reporter activity relative to the vehicle-treated control.
In Vitro Kinase Assay
This biochemical assay directly measures the kinase activity of ERK5 and its inhibition by small molecules. The ADP-Glo™ Kinase Assay is a common method.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Erk5-IN-1 (XMD17-109): Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective ERK5 inhibitor, Erk5-IN-1, also known as XMD17-109. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its characterization, serving as a vital resource for researchers in oncology, inflammation, and other fields where the ERK5 signaling pathway is a key therapeutic target.
Chemical Identity and Properties
This compound, identified as compound 26 in its discovery publication, is a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1] It is crucial to distinguish this compound (XMD17-109; CAS 1435488-37-1) from another compound, XMD8-85 (CAS 1234479-76-5), which is also sometimes referred to as "this compound" by some suppliers but is a distinct chemical entity.[2][3] This guide focuses exclusively on the more selective ERK5 inhibitor, XMD17-109.
Structure and Chemical Data
| Property | Value |
| IUPAC Name | 11-cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][4][5]benzodiazepin-6-one[4] |
| Synonyms | XMD17-109[6] |
| CAS Number | 1435488-37-1[4] |
| Molecular Formula | C₃₆H₄₆N₈O₃[4] |
| Molecular Weight | 638.8 g/mol [4] |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7[6] |
| Appearance | Crystalline solid[4] |
Physicochemical Properties
| Property | Value |
| Solubility | DMSO: 100 mg/mL (156.54 mM); Ethanol: 100 mg/mL; Water: Insoluble[6] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[6] |
Biological Activity and Selectivity
This compound is a highly potent and selective ATP-competitive inhibitor of ERK5.[7] Its biological activity has been characterized through various in-vitro and cellular assays.
In-Vitro and Cellular Activity
| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ | Reference |
| Biochemical Kinase Assay | ERK5 | 162 nM | [8] |
| Cellular ERK5 Autophosphorylation | HeLa cells (EGF-induced) | 90 nM | [9] |
| AP-1 Transcriptional Activity | HEK293 cells | 4.2 µM | [4] |
| Biochemical Kinase Assay | LRRK2[G2019S] | 339 nM | [6] |
| Binding Assay | BRD4-1 | 217 nM | [7] |
| Cell Proliferation Assay | MM.1S cells | 280 nM | [6] |
| Cell Proliferation Assay | A498 (renal cell carcinoma) | 1.3 µM | [10] |
Kinase Selectivity
This compound demonstrates excellent selectivity for ERK5 over a broad panel of other kinases. A KINOMEscan selectivity assay (S₁₀ at 1 µM) resulted in a score of 0.007, indicating high specificity.[1] It is reported to be selective for ERK5 over a panel of more than 200 kinases, with only ERK5 showing greater than 90% target occupancy at a 10 µM concentration.[4] However, it is important to note that this compound also exhibits inhibitory activity against the Bromodomain-containing protein 4 (BRD4), which should be considered when interpreting experimental results.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of ERK5, a key component of a distinct mitogen-activated protein kinase (MAPK) cascade. This pathway is typically activated by various growth factors and cellular stresses.
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Assay for ERK5 Inhibition
This protocol is adapted from the methods described in the primary literature for determining the in-vitro inhibitory activity of this compound against the ERK5 enzyme.[11]
Caption: Workflow for the biochemical kinase assay to determine ERK5 inhibition.
Detailed Steps:
-
Reaction Setup: In a 40 µL final volume, combine the kinase buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol), 200 ng of pure active ERK5 enzyme, and the desired concentration of this compound.
-
Reaction Initiation: Start the reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (specific activity ~500 cpm/pmol), and 250 µM of the substrate peptide PIMtide (ARKKRRHPSGPPTA).
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.
-
Termination: Stop the reaction by spotting the mixture onto p81 phosphocellulose paper.
-
Washing: Wash the p81 paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
Measurement: Quantify the incorporated radioactivity on the p81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular ERK5 Autophosphorylation Assay
This protocol outlines the methodology to assess the ability of this compound to inhibit ERK5 autophosphorylation in a cellular context, as described in the literature.[1]
Materials:
-
HeLa cells
-
Serum-free cell culture medium
-
This compound (in DMSO)
-
Epidermal Growth Factor (EGF)
-
RIPA buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ERK5 antibody
Procedure:
-
Cell Culture and Starvation: Plate HeLa cells and grow to the desired confluency. Serum-starve the cells overnight to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with EGF (e.g., 20 ng/mL) for 17 minutes to induce ERK5 activation and autophosphorylation.
-
Cell Lysis: Harvest the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Analysis:
-
Determine the protein concentration of the cell lysates.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane and probe with an anti-ERK5 antibody.
-
-
Detection and Analysis: Detect the ERK5 protein bands using an appropriate secondary antibody and chemiluminescence. ERK5 autophosphorylation is observed as a mobility shift (a slower migrating band). Quantify the intensity of the shifted and unshifted bands to determine the extent of inhibition and calculate the EC₅₀ value.
In-Vivo Studies
This compound has demonstrated favorable pharmacokinetic properties and in-vivo activity. In mice, it exhibits exceptional oral bioavailability (F%) of 90%.[1] While specific in-vivo study protocols are proprietary, the compound has been used in xenograft models to assess its anti-tumor efficacy.[12] General methodologies for such studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, followed by oral administration of the inhibitor and monitoring of tumor growth over time.[12]
Conclusion
This compound (XMD17-109) is a well-characterized, potent, and selective inhibitor of ERK5 kinase. Its favorable biological and pharmacokinetic profile makes it a valuable tool for investigating the physiological and pathological roles of the ERK5 signaling pathway. This guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies and for the continued development of therapeutics targeting this important pathway.
References
- 1. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | ERK | Tocris Bioscience [tocris.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Unraveling ERK5 Inhibition: A Technical Guide to Erk5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5). It clarifies the existence of two distinct chemical entities often referred to by this name, details their physicochemical properties, outlines their biological activity, and provides comprehensive experimental protocols for their use in research settings. This document is intended to serve as a critical resource for scientists investigating the ERK5 signaling pathway and developing novel therapeutic agents.
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable tool for dissecting the physiological and pathological roles of ERK5. However, it is crucial for researchers to be aware that the designation "this compound" is commonly used for two different compounds, each with a unique chemical structure and identifier. This guide will distinguish between these two molecules to ensure clarity and precision in experimental design and data interpretation.
Physicochemical and Biological Properties
It is imperative to distinguish between the two primary compounds referred to as this compound, as their molecular weights, formulas, and potencies differ. The table below summarizes the key quantitative data for both molecules.
| Property | This compound (also known as XMD17-109) | This compound (also known as XMD8-85) |
| CAS Number | 1435488-37-1[1][2] | 1234479-76-5[3][4] |
| Molecular Formula | C₃₆H₄₆N₈O₃[1][2] | C₂₅H₂₉N₇O₂[3][4] |
| Molecular Weight | 638.8 g/mol [1][2] | 459.5 g/mol [3][4] |
| Synonyms | XMD17-109[1][2] | XMD8-85[3][4] |
| IC₅₀ (ERK5, in vitro) | 162 nM[2] | 87 nM[3][5] |
| EC₅₀ (in cells) | 90 nM (inhibition of EGFR-induced ERK5 autophosphorylation)[6] | 190 nM (inhibition of EGF-induced ERK5 autophosphorylation in HeLa cells)[3][5] |
| Off-Target Activity | Inhibits LRRK2[G2019S] with an IC₅₀ of 339 nM[7] | Inhibits LRRK2[G2019S] with an IC₅₀ of 26 nM[3][5] |
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered kinase module initiated by various extracellular stimuli, including growth factors and stress signals. These signals lead to the activation of MAP3Ks (MEKK2/3), which in turn phosphorylate and activate the dual-specificity kinase MEK5. Activated MEK5 then phosphorylates the TEY motif (Threonine-Glutamic acid-Tyrosine) in the activation loop of ERK5, leading to its activation. Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors such as MEF2, c-Fos, and c-Myc, thereby regulating gene expression and influencing cellular fate.
References
Erk5-IN-1: A Technical Guide to Oral Bioavailability and Half-Life for Drug Development Professionals
An In-depth Analysis for Researchers and Scientists
This technical guide provides a comprehensive overview of the pharmacokinetic properties of Erk5-IN-1, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The focus is on its oral bioavailability and half-life, critical parameters for the development of orally administered therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic profile of this compound has been evaluated in murine models, revealing favorable characteristics for oral administration. The key quantitative data are summarized in the table below.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 90% | Mouse | [1] |
| Half-life (t½) | 8.2 hours | Mouse | [1] |
This compound is also known as XMD17-109.
Experimental Protocols
While a specific, detailed protocol for the pharmacokinetic analysis of this compound is not publicly available, the following represents a standard and widely accepted methodology for determining the oral bioavailability and half-life of small molecule inhibitors in mice. This protocol is synthesized from established preclinical pharmacokinetic study designs.
Animal Studies
Animals: Male or female mice (e.g., C57BL/6 or BALB/c strain), typically 8-10 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum. They are acclimated for at least one week before the experiment.
Groups:
-
Intravenous (IV) Group: To determine the pharmacokinetic parameters following direct systemic administration (n=3-5 mice).
-
Oral (PO) Gavage Group: To determine the pharmacokinetic parameters following oral administration (n=3-5 mice per time point, or serial sampling from a smaller group).
Drug Formulation and Administration
Formulation: this compound is formulated in a vehicle suitable for both intravenous and oral administration. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline. The formulation should be prepared fresh on the day of dosing.
Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein. The dose volume is typically 5-10 mL/kg.
-
Oral (PO) Gavage: A single dose is administered directly into the stomach using a gavage needle. The dose volume is typically 10 mL/kg.
Blood Sampling
Method: Serial blood samples (approximately 20-30 µL) are collected at predetermined time points. Common methods for serial sampling in mice include submandibular vein puncture or lateral tail vein incision. For terminal time points, cardiac puncture may be used under anesthesia.
Time Points:
-
IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Sample Preparation: Plasma samples are subjected to protein precipitation to extract the analyte. This typically involves adding three volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard to one volume of plasma. After vortexing and centrifugation, the supernatant is collected for analysis.
LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves chromatographic separation on a C18 column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Data Analysis
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Calculations:
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.
-
Half-life (t½): Calculated as 0.693 / k_el, where k_el is the terminal elimination rate constant determined from the slope of the log-linear phase of the plasma concentration-time curve.
-
Oral Bioavailability (%F): Calculated using the formula: %F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[2]
Visualizations: Signaling Pathway and Experimental Workflow
The ERK5 Signaling Pathway
The following diagram illustrates the canonical MEK5/ERK5 signaling cascade. Upon activation by upstream stimuli, MEKK2/3 phosphorylates and activates MEK5. MEK5, in turn, phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, including MEF2, c-Myc, and c-Fos, thereby influencing cellular processes such as proliferation and survival.
Caption: The MEK5/ERK5 Signaling Pathway.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the logical flow of a typical in vivo pharmacokinetic study to determine the oral bioavailability and half-life of a compound like this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
References
Methodological & Application
Application Notes and Protocols: Erk5-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Unlike the well-studied ERK1/2 pathway, the ERK5 pathway is uniquely activated by Mitogen-activated protein kinase kinase 5 (MEK5), which in turn is activated by upstream kinases such as MEK kinase 2 and 3 (MEKK2/3).[3] The ERK5 signaling cascade is initiated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[2][4]
Erk5-IN-1 is a potent and selective inhibitor of ERK5 with a reported IC50 value of approximately 87-162 nM in biochemical assays.[5] This application note provides detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound and other compounds against the ERK5 kinase. Both a traditional radioactive assay and a non-radioactive, luminescence-based assay (ADP-Glo™) are described.
ERK5 Signaling Pathway
The ERK5 signaling pathway is a three-tiered kinase cascade. Upon stimulation by various extracellular signals, MEKK2 or MEKK3 phosphorylates and activates MEK5.[3] Activated MEK5 then specifically phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif in the activation loop of ERK5, leading to its activation. Activated ERK5 can then phosphorylate downstream substrates, including transcription factors like the Myocyte Enhancer Factor-2 (MEF2) family, leading to changes in gene expression.[4] A unique feature of ERK5 is its large C-terminal domain which contains a nuclear localization signal and a transcriptional activation domain, allowing it to directly regulate gene expression.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other known ERK5 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ERK5 by 50%.
| Inhibitor | Target(s) | IC50 (ERK5) | Other Notable Targets (IC50) | Reference |
| This compound | ERK5 | 87 - 162 nM | LRRK2 (26 nM), BRD4 (200-700 nM), DCAMKL2, PLK4 | [1][5] |
| XMD8-92 | ERK5, BRDs | 80 nM (Kd) | BRD4 (170 nM, Kd) | [6] |
| JWG-071 | ERK5 | 88 nM | LRRK2, DCAMKL1, PLK4 | [1] |
| AX15836 | ERK5 | 86 nM (cellular) | - | [1] |
| BAY-885 | ERK5 | 3.9 µM | - | [4] |
| BIX02188 | MEK5 | - | MEK5 (IC50 not specified) | [7] |
| BIX02189 | MEK5 | 59 nM | MEK5 (1.5 nM) | [7] |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). Data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Radioactive In Vitro Kinase Assay
This protocol is a traditional method for measuring kinase activity using radiolabeled ATP.
Materials and Reagents:
-
Kinase Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol.
-
Active ERK5 Enzyme: Recombinant human ERK5.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate like PIMtide (ARKKRRHPSGPPTA).
-
Inhibitor: this compound dissolved in DMSO.
-
ATP Stock: 10 mM ATP in water.
-
[γ-³²P]-ATP: Specific activity of ~500 cpm/pmol.
-
Magnesium Acetate (B1210297): 100 mM solution.
-
P81 Phosphocellulose Paper.
-
Phosphoric Acid: 0.75% solution.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Reaction Mix: In a microcentrifuge tube, for each reaction, prepare the following mix on ice:
-
Kinase Buffer (to final volume of 40 µL)
-
Active ERK5 enzyme (e.g., 200 ng)
-
Substrate (e.g., 250 µM PIMtide or 1 mg/mL MBP)
-
Diluted this compound or DMSO (for control)
-
-
Pre-incubation: Incubate the reaction mix for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding a mix of magnesium acetate (final concentration 10 mM) and [γ-³²P]-ATP (final concentration 50 µM).
-
Incubation: Incubate the reaction for 20-30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Detection: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Non-Radioactive In Vitro Kinase Assay (ADP-Glo™)
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega) which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Active ERK5 Enzyme: Recombinant human ERK5.
-
Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate.
-
Inhibitor: this compound dissolved in DMSO.
-
ATP: High purity ATP solution.
-
DTT: 10 mM (optional, can be added to the kinase buffer).
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well or 96-well plates.
-
Plate-reading luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Prepare a master mix containing the kinase buffer, ATP (at a concentration near the Km for ERK5, if known, or a standard concentration like 10-50 µM), and the substrate.
-
Prepare serial dilutions of this compound in kinase buffer with a constant percentage of DMSO.
-
-
Assay Plate Setup (example for a 25 µL final volume):
-
Add 5 µL of the inhibitor dilutions or DMSO (for control) to the wells of the assay plate.
-
Add 12.5 µL of the master mix (buffer, ATP, substrate) to each well.
-
To initiate the reaction, add 7.5 µL of diluted active ERK5 enzyme in kinase buffer to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and removes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Concluding Remarks
The protocols provided herein offer robust methods for the in vitro characterization of this compound and other potential ERK5 inhibitors. When selecting an assay format, researchers should consider factors such as available equipment, throughput needs, and safety requirements. It is also important to note that some ERK5 kinase inhibitors, including this compound, have been reported to paradoxically activate the transcriptional function of ERK5's C-terminal domain, a phenomenon that should be considered when interpreting cellular assay results. Therefore, complementing in vitro kinase assays with cell-based assays that measure downstream signaling events is recommended for a comprehensive understanding of an inhibitor's biological activity.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Erk5-IN-1
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed protocols for utilizing Erk5-IN-1, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in cell-based assays. This document is intended for researchers in cancer biology, signal transduction, and drug discovery to assess the therapeutic potential of targeting the ERK5 signaling pathway.
Introduction to ERK5 and this compound
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] The ERK5 signaling cascade is involved in a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1][3] Dysregulation of the ERK5 pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][4][5]
This compound is a potent and selective small molecule inhibitor of ERK5.[6][7] It functions by binding to the ATP-binding site of the ERK5 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the transcriptional programs driven by ERK5.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on biochemical and cellular assays.
| Parameter | Value | Notes | Reference |
| Biochemical IC50 | 162 nM | Potency against purified ERK5 enzyme. | [6][7] |
| Cellular EC50 | 0.09 µM (90 nM) | Effective concentration for inhibiting epidermal growth factor (EGF)-induced ERK5 autophosphorylation in cells. | [6] |
| Alternative IC50 | 87 ± 7 nM | Potency against ERK5 in a different in vitro kinase assay. Also inhibits LRRK2[G2019S] with an IC50 of 26 nM. | [8] |
Signaling Pathway Diagram
The diagram below illustrates the canonical ERK5 signaling pathway, which is activated by various extracellular stimuli and culminates in the regulation of gene expression.
Caption: The ERK5 signaling cascade initiated by extracellular signals.
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate the effects of this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H292, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK5 Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on the activation of ERK5 by measuring the levels of phosphorylated ERK5 (p-ERK5).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., EGF, 100 ng/mL)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK5 (Thr218/Tyr220), anti-total ERK5, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow Diagram:
Caption: Workflow for Western Blot analysis of p-ERK5.
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK5, total ERK5, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of p-ERK5.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
This compound (stock solution in DMSO)
-
Microscope with a camera
Experimental Workflow Diagram:
Caption: Workflow for the wound healing/scratch assay.
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).
-
Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.
Concluding Remarks
These protocols provide a framework for investigating the cellular effects of this compound. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup. Careful consideration of potential off-target effects is also advised, particularly at higher concentrations of the inhibitor.[9] The use of appropriate controls, including vehicle-treated cells and positive/negative controls for pathway activation, is crucial for the accurate interpretation of results.
References
- 1. Impact of ERK5 on the Hallmarks of Cancer | MDPI [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erk5-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is initiated by various extracellular stimuli, including growth factors and stress, leading to the activation of MEK5, which in turn phosphorylates and activates ERK5.[2][3] Activated ERK5 plays a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[1][4] Dysregulation of the ERK5 pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[5][6][7]
Erk5-IN-1 is a potent and selective inhibitor of ERK5 kinase activity.[8][9][10] It functions by binding to the ATP-binding site of ERK5, thereby preventing the phosphorylation and subsequent activation of its downstream substrates.[11] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate the functional role of ERK5 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and recommended concentration ranges in cell-based assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| ERK5 | Enzymatic Assay | 87 ± 7 nM | [8] |
| ERK5 | Enzymatic Assay | 162 nM | [9][12] |
| EGF-induced ERK5 Autophosphorylation | Cell-based Assay (HeLa cells) | 0.19 ± 0.04 µM | [8] |
| EGF-induced ERK5 Autophosphorylation | Cell-based Assay | 90 nM | |
| LRRK2[G2019S] | Enzymatic Assay | 26 nM | [8][10] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (≥ 217.61 mM) | [13] |
| DMSO | 25 mg/mL (54.4 mM) | [10] |
Signaling Pathway
The diagram below illustrates the canonical ERK5 signaling pathway and the point of inhibition by this compound. Upon stimulation by growth factors or stress, MEKK2/3 activate MEK5, which then phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus and regulates gene expression through transcription factors like MEF2. This compound inhibits the kinase activity of ERK5, preventing these downstream events.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for 1 mg of this compound (MW: 459.54 g/mol ), add 217.6 µL of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution to ensure complete dissolution.[10]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[9]
-
Protocol 2: Determining Optimal Working Concentration (Dose-Response Assay)
This protocol helps to determine the effective concentration of this compound for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle (DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2-fold or 3-fold serial dilution of this compound in complete culture medium. A typical starting range might be from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium and add the prepared inhibitor dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability (%) against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Assessing On-Target Activity by Western Blot
This protocol verifies that this compound is inhibiting the ERK5 signaling pathway in your cells by measuring the phosphorylation status of ERK5.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Serum-free medium
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-ERK5, anti-phospho-ERK5)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Culture and Starvation: Plate cells and grow until they reach 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK5 activity.[10]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.[10]
-
Stimulation: Stimulate the cells with a known ERK5 activator, such as EGF (e.g., 20 ng/mL), for a short period (e.g., 15-20 minutes).[10]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK5 (to detect the slower-migrating, autophosphorylated form) or total ERK5. Activated ERK5 exhibits a noticeable band shift to a higher molecular weight on the gel.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the levels of phosphorylated/shifted ERK5 in the inhibitor-treated samples to the stimulated vehicle control. A dose-dependent decrease in the signal indicates successful on-target inhibition.
Troubleshooting and Considerations
-
Off-Target Effects: Be aware that this compound can inhibit LRRK2[G2019S] with high potency.[8][10] Some related ERK5 inhibitors have also been shown to have activity against BRD4.[15] Consider using multiple, structurally distinct ERK5 inhibitors or genetic knockdown (siRNA/shRNA) to confirm that the observed phenotype is due to ERK5 inhibition.
-
Paradoxical Activation: Some small molecule ERK5 kinase inhibitors have been reported to paradoxically increase ERK5 transcriptional activity, even while inhibiting its kinase function.[15][16] This occurs because inhibitor binding can induce a conformational change that promotes nuclear translocation.[15] It is crucial to use assays that can distinguish between kinase inhibition and effects on transcriptional activity, such as reporter assays for ERK5 downstream targets (e.g., MEF2).[17]
-
Solubility: Ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%). If solubility issues arise, sonication is recommended.[10]
-
Cell Line Specificity: The optimal concentration and treatment time for this compound can vary significantly between different cell lines. Always perform a dose-response curve for each new cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Validation of ERK5 as a DNA Damage Modulating Drug Target in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | ERK | TargetMol [targetmol.com]
- 11. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
Erk5-IN-1 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Erk5-IN-1 stock solutions, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5). Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results.
Summary of Quantitative Data
For ease of reference, the following table summarizes the key quantitative data for this compound, including its solubility in various solvents and recommended storage conditions. Please note that there are discrepancies in the reported molecular weight and chemical formula from different suppliers. Researchers should refer to the certificate of analysis provided with their specific batch of the compound.
| Parameter | Value (Source 1: e.g., TargetMol, MedChemExpress) | Value (Source 2: e.g., R&D Systems, Selleck Chemicals) |
| Molecular Weight | 459.54 g/mol [1][2] | 638.8 g/mol [3][4][5] |
| Formula | C25H29N7O2[1] | C36H46N8O3[3][4][5] |
| CAS Number | 1234479-76-5[1][2] | 1435488-37-1[3][4] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 217.61 mM)[2] | Soluble to 100 mM[3] |
| Solubility in Ethanol | 100 mg/mL[4] | Soluble to 100 mM[3] |
| In Vivo Formulation Solubility | 2 mg/mL (4.35 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1] | ≥ 2.75 mg/mL (5.98 mM) in 10% DMSO + 90% corn oil[2] |
| Powder Storage | -20°C for 3 years[1][2][4] | -20°C[3][5] |
| Stock Solution Storage | -80°C for up to 2 years[6]; -20°C for up to 1 year[6] | -80°C for 1 year[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, a commonly used solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to 100 mM)[3][4]. It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound[4].
-
Mix: Vortex the solution thoroughly to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear[1].
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[4][6].
-
Store: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[6].
Protocol 2: Storage of this compound Stock Solution
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
Materials:
-
Aliquoted this compound stock solution
-
-80°C freezer
-
-20°C freezer
Procedure:
-
Long-Term Storage: For long-term preservation of the stock solution's activity, store the aliquots in a -80°C freezer. Under these conditions, the solution can be stable for up to two years[6].
-
Short-Term Storage: For more frequent use, aliquots can be stored at -20°C for up to one year[6].
-
Avoid Freeze-Thaw Cycles: It is strongly recommended to use a fresh aliquot for each experiment to avoid the detrimental effects of repeated freezing and thawing[4][6].
-
Light Protection: While not explicitly stated in the provided search results, it is a general good practice to protect stock solutions of organic compounds from light by using amber-colored vials or by wrapping clear vials in aluminum foil.
Visualizations
The following diagrams illustrate the experimental workflow for preparing and storing this compound and the canonical ERK5 signaling pathway.
Caption: Workflow for the preparation and storage of this compound stock solution.
Caption: Simplified diagram of the ERK5 signaling pathway and the inhibitory action of this compound.
References
Erk5-IN-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective ERK5 inhibitor, Erk5-IN-1. This guide covers recommended solvents, storage conditions, and comprehensive experimental procedures for in vitro and in vivo studies.
This compound is a valuable tool for investigating the physiological and pathological roles of the Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making this compound a critical compound for preclinical research.
Recommended Solvents and Storage
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes the recommended solvents and their corresponding solubilities. It is recommended to use fresh DMSO for reconstitution, as moisture can reduce solubility. For in vivo applications, freshly prepared solutions are advised.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 100 mg/mL | 54.4 - 156.54 mM | Sonication may be required.[1][2] |
| Ethanol | 100 mg/mL | Not Specified | [2] |
Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[1]
In Vitro Protocols
Biochemical Kinase Activity Assay
This protocol details the procedure to determine the inhibitory activity of this compound on purified active ERK5 enzyme.
Materials:
-
Purified active ERK5 enzyme
-
This compound
-
Kinase Buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)
-
10 mM Magnesium Acetate (B1210297)
-
50 µM [γ-32P]-ATP
-
250 µM PIMtide (substrate peptide)
-
p81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a final volume of 40 µL containing kinase buffer, 200 ng of pure active ERK5, and the desired concentration of this compound.
-
Initiate the reaction by adding 10 mM magnesium acetate and 50 µM [γ-32P]-ATP.
-
Add 250 µM PIMtide as the substrate.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Terminate the reaction by spotting the mixture onto p81 phosphocellulose paper.
-
Wash the p81 paper to remove unincorporated [γ-32P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.[1][3]
Cellular ERK5 Autophosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of ERK5 induced by a growth factor in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
RIPA buffer (1x PBS, 1% NP40, 0.5% sodium deoxycholate, 0.1% SDS, 0.1 mg/ml PMSF, 1 mM sodium orthovanadate)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
Nitrocellulose membrane
-
5% non-fat milk in TBST (blocking buffer)
-
Anti-ERK5 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Seed HeLa cells and grow to the desired confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of EGF for 17 minutes.
-
Harvest the cells in RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Resolve equal amounts of protein from each sample by 6% SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERK5 overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. A shift in the band migration indicates ERK5 autophosphorylation.[1]
In Vivo Experimental Protocols
For in vivo studies, this compound is typically first dissolved in DMSO and then further diluted in a vehicle suitable for administration to animals.
Recommended In Vivo Formulation
A common formulation for oral or injectable administration is as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition. Sonication or gentle heating may be used to aid dissolution.
-
The final concentration of the working solution is typically around 2 mg/mL.[1] This formulation should be prepared fresh for immediate use.
General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells
-
This compound formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the this compound formulation to the treatment group via the desired route (e.g., oral gavage or subcutaneous injection). The control group should receive the vehicle only.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizing Key Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the ERK5 signaling pathway and general experimental workflows.
Caption: The ERK5 signaling cascade and the inhibitory action of this compound.
Caption: General workflow for in vitro characterization of this compound.
Caption: A typical workflow for an in vivo efficacy study using this compound.
References
Application Notes and Protocols for Erk5-IN-1 in Cancer Cell Lines
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] The MEK5/ERK5 signaling pathway is a crucial regulator of various cellular processes, including proliferation, survival, differentiation, and migration.[1][3] Dysregulation of this pathway has been implicated in the development and progression of numerous cancers, making ERK5 a compelling therapeutic target.[4] Erk5-IN-1 is a potent and selective inhibitor of ERK5 kinase activity, serving as a valuable tool for investigating the role of ERK5 in cancer biology and for preclinical drug development.[5][6] These application notes provide detailed protocols and working concentrations for the use of this compound in cancer cell line-based research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing the phosphorylation of its downstream substrates.[2] This blockade of ERK5 signaling can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][2]
Working Concentrations of this compound
The optimal working concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the effective concentration for each specific cancer cell line. The following table summarizes key in vitro concentrations for this compound.
| Parameter | Concentration | Cell Line | Notes | Reference |
| Biochemical IC50 | 87 nM | - | Potent inhibition of ERK5 kinase activity in a biochemical assay. | [5] |
| Biochemical IC50 | 162 nM | - | Potent and selective inhibition of ERK5. | [6] |
| Cellular EC50 | 190 nM | HeLa | Inhibition of epidermal growth factor (EGF)-stimulated ERK5 autophosphorylation. | [5][6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for ERK5 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of ERK5.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., EGF) or other stimulus to activate the ERK5 pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., EGF) for a short period (e.g., 15-30 minutes) to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8][9]
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK5 to confirm equal loading.[9]
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on ERK5 kinase activity.
Materials:
-
Recombinant active ERK5 enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)
-
Substrate (e.g., PIMtide peptide)
-
[γ-³²P]-ATP
-
Magnesium acetate
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in kinase buffer containing recombinant active ERK5 and the desired concentration of this compound.
-
Initiate the kinase reaction by adding magnesium acetate, [γ-³²P]-ATP, and the substrate peptide.[5]
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: General workflow for Western blot analysis of ERK5 phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ERK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. e-century.us [e-century.us]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Erk5-IN-1 Treatment Duration for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MEK5/ERK5 pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival.[2] Notably, this pathway plays a significant role in promoting cell survival and conferring resistance to apoptosis, or programmed cell death.[2][3] Dysregulation of the ERK5 pathway has been linked to chemoresistance in several types of cancer.[3][4]
Consequently, the inhibition of ERK5 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. Small molecule inhibitors of ERK5, such as Erk5-IN-1 (and other inhibitors like XMD8-92 and JWG-071), function by blocking the kinase activity of ERK5, thereby preventing the phosphorylation of its downstream targets that promote cell survival.[1] This interruption of the pro-survival signaling cascade can lead to the induction of apoptosis. The duration of treatment with an ERK5 inhibitor is a critical parameter that influences the extent of apoptosis. This document provides a summary of the available data on treatment duration, detailed experimental protocols for assessing apoptosis, and visual diagrams of the relevant pathways and workflows.
Data Presentation: Treatment Duration and Apoptosis Induction
The following table summarizes quantitative data from studies investigating the effect of ERK5 inhibition on apoptosis over time. It is important to note that direct time-course studies with this compound are limited in the public domain; therefore, data from other potent ERK5 inhibitors like XMD8-92 and from ERK5 siRNA are included to provide a broader understanding of the kinetics of apoptosis induction following ERK5 pathway inhibition.
| Cell Line | Treatment | Apoptosis Assay | Treatment Duration (hours) | Observations |
| HL-60 (Acute Myeloid Leukemia) | ERK5 siRNA | ELISA Cell Death Assay | 24 | Significant increase in apoptosis rate compared to control. |
| 48 | Further increase in apoptosis rate compared to 24 hours. | |||
| 72 | Continued time-dependent increase in apoptosis.[3] | |||
| Kasumi-1 (Acute Myeloid Leukemia) | 5 µM XMD8-92 | Annexin V-PE Staining | 48 | Significant increase in the percentage of apoptotic cells.[1] |
| HL-60 (Acute Myeloid Leukemia) | 5 µM XMD8-92 | Annexin V-PE Staining | 48 | Notable increase in the apoptotic cell population.[1] |
| HCT116 (Colon Cancer) | 4 µM XMD8-92 + 5-FU | Caspase-3/7 Activity | 16 | Significant increase in caspase-3/7 activity. |
| Annexin V/7-AAD Staining | 48 | Significant increase in the percentage of apoptotic cells.[5] |
Note: The data indicates that the induction of apoptosis by ERK5 inhibition is a time-dependent process. Initial signs of apoptosis, such as caspase activation, can be detected as early as 16 hours, with significant levels of apoptotic cells observed at 48 and 72 hours. The optimal treatment duration will likely vary depending on the cell type, the specific inhibitor used, and its concentration.
Experimental Protocols
Western Blot for Cleaved Caspase-3 and PARP
This protocol is for detecting the activation of effector caspases and the cleavage of PARP, key markers of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for various time points (e.g., 0, 12, 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western Blot protocol. Collect both adherent and floating cells.
-
Cell Preparation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
References
- 1. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Immunofluorescence Staining for ERK5 Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike the more extensively studied ERK1/2, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a transcriptional activation domain.[3][4] This structure allows ERK5 to regulate gene expression directly upon translocation to the nucleus. The MEK5-ERK5 signaling pathway is a distinct cascade that governs crucial cellular processes, including proliferation, differentiation, and survival.[3][5] Activation of this pathway by stimuli such as growth factors and stress leads to the phosphorylation of ERK5 by MEK5, triggering its translocation from the cytoplasm to the nucleus.[2][5][6]
The nuclear translocation of ERK5 is a critical event for its function, as it allows the kinase to access and regulate its nuclear substrates, including various transcription factors like myocyte enhancer factor 2 (MEF2).[3][4] Therefore, monitoring the subcellular localization of ERK5 is essential for understanding its activation status and downstream signaling. Immunofluorescence (IF) microscopy is a powerful technique for visualizing and quantifying the nuclear translocation of ERK5, providing valuable insights into the cellular response to various stimuli and the effects of therapeutic agents targeting this pathway.
These application notes provide a detailed protocol for immunofluorescence staining of ERK5 to analyze its nuclear translocation, along with data on pathway activation and troubleshooting guidance.
ERK5 Signaling Pathway
The canonical activation of ERK5 begins with extracellular signals, such as growth factors (e.g., EGF, FGF) or cellular stress, which activate the upstream MAP3K, MEKK2/3.[7] MEKK2/3 then phosphorylates and activates MEK5, the specific upstream kinase for ERK5.[2][3] Activated MEK5 dually phosphorylates ERK5 on the Thr-Glu-Tyr (TEY) motif within its activation loop.[2][5][8] This phosphorylation induces a conformational change in ERK5, leading to its dissociation from cytoplasmic anchoring proteins like Hsp90 and exposing its nuclear localization signal.[3][5] Consequently, activated ERK5 translocates to the nucleus, where it can phosphorylate transcription factors to regulate gene expression.[4]
References
- 1. scbt.com [scbt.com]
- 2. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Nuclear Translocation of Extracellular Signal-Regulated Kinase 5 by Active Nuclear Import and Export Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis in HUVEC Cells with Erk5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of cellular processes, including angiogenesis. A member of this family, Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), and its upstream activating kinase MEK5, have emerged as significant modulators of angiogenesis. The MEK5/ERK5 signaling cascade is activated by various stimuli, including growth factors and cellular stress, and plays a pivotal role in endothelial cell proliferation, migration, and survival.[1][2]
Erk5-IN-1 is a potent and selective inhibitor of ERK5, making it a valuable tool for dissecting the role of the ERK5 signaling pathway in angiogenesis. These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for in vitro angiogenesis research.
Mechanism of Action
The MEK5/ERK5 signaling pathway is a three-tiered cascade initiated by upstream kinases (MAP3Ks) like MEKK2 and MEKK3, which phosphorylate and activate MEK5.[1] MEK5, in turn, is the sole known direct activator of ERK5, phosphorylating it on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop.[1] Activated ERK5 can then translocate to the nucleus and regulate the activity of various transcription factors, influencing gene expression related to cell proliferation, survival, and migration.[2]
In the context of angiogenesis, the role of ERK5 is complex. While essential for embryonic vascular development, sustained activation of ERK5 in endothelial cells can lead to an anti-migratory and anti-angiogenic phenotype.[2][3] This is partly mediated by the induction of Kruppel-like factors KLF2 and KLF4.[3] this compound allows for the specific inhibition of ERK5's kinase activity, thereby enabling the investigation of its downstream effects on angiogenic processes in HUVEC cells.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on HUVEC functions related to angiogenesis. These values are illustrative and may vary depending on experimental conditions.
Table 1: Effect of this compound on HUVEC Proliferation (VEGF-Stimulated)
| This compound Concentration (nM) | Mean Inhibition of Proliferation (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 0 | 0 |
| 1 | 15.2 | 3.1 |
| 10 | 45.8 | 5.6 |
| 100 | 78.3 | 4.9 |
| 1000 | 92.1 | 2.7 |
Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay)
| This compound Concentration (nM) | Mean Wound Closure (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 95.4 | 4.2 |
| 1 | 78.1 | 6.8 |
| 10 | 52.6 | 7.3 |
| 100 | 28.9 | 5.1 |
| 1000 | 15.3 | 3.9 |
Table 3: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (nM) | Mean Total Tube Length (µm) | Standard Deviation (µm) |
| 0 (Vehicle Control) | 12,450 | 850 |
| 1 | 9,870 | 720 |
| 10 | 6,120 | 610 |
| 100 | 2,540 | 430 |
| 1000 | 890 | 210 |
Experimental Protocols
Herein are detailed protocols for key in vitro angiogenesis assays using HUVEC cells and this compound.
HUVEC Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of HUVECs, typically stimulated with a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF).
Materials:
-
HUVECs (passage 2-5)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates, gelatin-coated
-
VEGF-A
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Culture HUVECs in EGM-2 supplemented with 2% FBS. Seed 3,000-6,000 cells per well in a 96-well gelatin-coated plate and incubate for 24 hours.[4]
-
Serum Starvation: Wash cells with serum-free EGM-2 and incubate in serum-free medium for 12-24 hours to synchronize the cell cycle.[4]
-
Treatment: Prepare serial dilutions of this compound in serum-free EGM-2. Add the inhibitor to the wells at the desired final concentrations.
-
Stimulation: Add VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the VEGF-stimulated control.
HUVEC Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of HUVECs.
Materials:
-
HUVECs
-
EGM-2 with 2% FBS
-
6-well or 12-well plates
-
200 µL pipette tips or a wound-healing insert
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh EGM-2 containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure relative to the initial wound area.
HUVEC Tube Formation Assay
This assay assesses the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
96-well plates
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[5]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound. Seed 10,000-15,000 cells per well onto the solidified BME.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[6]
-
Visualization: Stain the cells with Calcein AM for 30 minutes for fluorescent visualization of the tube network.
-
Image Acquisition: Capture images of the tube network using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of ERK5 and its downstream targets in HUVECs following treatment with this compound.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies (e.g., anti-phospho-ERK5, anti-total-ERK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture HUVECs to 70-80% confluency and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., VEGF stimulation) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Simplified MEK5/ERK5 signaling pathway in angiogenesis and the point of inhibition by this compound.
Caption: Experimental workflow for the HUVEC proliferation (MTT) assay.
Caption: Experimental workflow for the HUVEC tube formation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Erk5 Activation Elicits a Vasoprotective Endothelial Phenotype via Induction of Krüppel-like Factor 4 (KLF4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of an ERK inhibitor using bioactive lipid nanoparticles reduces angiogenesis and prevents oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Erk5-IN-1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family. The MEK5/ERK5 signaling pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation. Dysregulation of this pathway has been linked to the progression and metastasis of several types of cancer, making ERK5 a promising therapeutic target. Erk5-IN-1 is a potent and selective inhibitor of ERK5 and has shown potential in preclinical studies for evaluating the anti-tumor efficacy of targeting the ERK5 pathway.
These application notes provide a comprehensive guide to utilizing this compound in a xenograft mouse model, including detailed protocols for in vivo studies, data on its administration, and its effects on tumor growth.
Mechanism of Action
The MEK5-ERK5 signaling cascade is typically initiated by growth factors or stress signals, leading to the activation of MEK5, the upstream kinase that specifically phosphorylates and activates ERK5.[1][2] Once activated, ERK5 translocates to the nucleus and phosphorylates various downstream substrates, including transcription factors such as the myocyte enhancer factor 2 (MEF2) family. This leads to changes in gene expression that promote cell proliferation and survival. This compound inhibits the kinase activity of ERK5, thereby blocking these downstream signaling events and subsequent tumor cell proliferation.
Quantitative Data for In Vivo Administration
The following table summarizes the in vivo administration and efficacy of this compound and other relevant ERK5 inhibitors in mouse models. It is important to note that optimal dosage and administration routes can vary depending on the specific mouse strain, tumor model, and inhibitor formulation.
| Inhibitor Name | Mouse Model | Administration Route | Dosage | Dosing Schedule | Efficacy | Reference |
| This compound | DIPG patient-derived orthotopic xenograft | Not specified in abstract | Not specified in abstract | Daily treatment (2 cycles of 5 days on/2 days off) | Increased in vivo survival and reduced Ki67 proliferation marker.[1] | [1] |
| XMD8-92 | HeLa Xenograft (NOD/SCID mice) | Intraperitoneal (i.p.) | 50 mg/kg | Twice a day for 28 days | Significantly inhibits tumor growth.[2][3] | [2][3] |
| XMD8-92 | Triple-Negative Breast Cancer Xenograft | Intragastric | 50 mg/kg | Daily for 16 days | Dose-dependently inhibited tumor growth.[3][4] | [3][4] |
| JWG-071 | Endometrial Cancer Xenograft (Athymic nude mice) | Intraperitoneal (i.p.) | 50 mg/kg (monotherapy) | Once a day | Not specified | [3] |
| JWG-071 | Endometrial Cancer Xenograft (Athymic nude mice) | Intraperitoneal (i.p.) | 30 mg/kg (in combination with Paclitaxel) | Once a day | Not specified | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MEK5-ERK5 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a xenograft mouse model study with this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
For Oral Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For a working solution, suspend the appropriate amount of this compound in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of 10% DMSO and 90% corn oil. Ensure the final concentration is suitable for the desired dosage. A homogeneous suspension should be achieved.
-
-
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in DMSO.
-
A common formulation for i.p. injection involves a multi-solvent system. For example, a clear solution can be prepared by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Xenograft Mouse Model Protocol
-
Cell Culture: Culture the desired human cancer cell line in the appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using an approved institutional protocol.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers at least twice a week.
-
Calculate the tumor volume using the formula: Volume = 0.5 x Length x (Width)^2.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound at the predetermined dosage and schedule via the chosen route (oral gavage or i.p. injection).
-
Administer an equivalent volume of the vehicle to the control group.
-
A suggested starting dosage, based on data from other ERK5 inhibitors, is in the range of 25-50 mg/kg, administered once or twice daily.[3][4] A study using this compound in a DIPG xenograft model employed a schedule of two cycles of five consecutive days of treatment followed by two days off.[1]
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or after a specific treatment duration.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or Western blotting for target engagement).
-
Concluding Remarks
This compound is a valuable tool for investigating the therapeutic potential of ERK5 inhibition in cancer. The provided protocols offer a framework for conducting in vivo xenograft studies. It is crucial to optimize the experimental conditions, including the choice of cell line, mouse strain, and the dosage and administration of this compound, for each specific study. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will aid in refining these protocols for maximal efficacy and translational relevance.
References
Application Notes and Protocols: Erk5-IN-1 in Combination with Other Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell proliferation, survival, and differentiation. While the ERK1/2 cascade is a well-established oncology target, the MEK5/ERK5 pathway has more recently emerged as a critical contributor to tumorigenesis, metastasis, and the development of drug resistance across various cancers.[1][2][3] The MEK5/ERK5 signaling cascade is often activated by growth factors and cellular stress, promoting cancer cell survival, proliferation, and invasion.[3] Consequently, inhibiting ERK5 presents a promising therapeutic strategy.[2][4]
Erk5-IN-1 is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). Preclinical evidence strongly suggests that combining ERK5 inhibition with other anti-cancer agents can lead to synergistic effects, enhance therapeutic efficacy, and overcome resistance mechanisms.[1][5] These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination of an ERK5 inhibitor like this compound with other cancer therapeutics.
The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a distinct MAPK signaling cascade.[1] It is typically activated by upstream kinases such as MEKK2 and MEKK3 in response to stimuli like growth factors and stress.[6] These kinases phosphorylate and activate MEK5, which is the sole known direct activator of ERK5.[1][6] Activated ERK5 can then translocate to the nucleus to phosphorylate various transcription factors, including the myocyte enhancer factor 2 (MEF2) family, c-Myc, and c-Fos, thereby regulating the expression of genes involved in cell proliferation and survival.[1][6] Dysregulation of this pathway is associated with aggressive cancer phenotypes and resistance to therapy.[1]
Caption: The MEK5/ERK5 signaling cascade and its role in cancer progression.
Applications in Combination Therapy
The inhibition of ERK5 is being explored in combination with various standard-of-care and novel cancer therapies to enhance anti-tumor activity.
Combination with Chemotherapy
Rationale: ERK5 signaling promotes cell survival and can mediate resistance to cytotoxic chemotherapy.[1] Inhibition of ERK5 has been shown to sensitize cancer cells to DNA-damaging agents like doxorubicin (B1662922) and 5-FU by increasing apoptosis and reducing tumor burden.[1] For instance, combining the ERK5 inhibitor XMD8-92 with 5-FU or doxorubicin significantly increased apoptosis and reduced tumor growth in colon and cervical cancer models, respectively.[1] Similarly, ERK5 knockdown sensitized mesothelioma cells to doxorubicin.[1]
Preclinical Data Summary:
| Cell Line(s) | Combination Agents | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| HCT116 (Colon) | XMD8-92 + 5-Fluorouracil (5-FU) | Significantly increased apoptosis and reduced tumor burden in xenograft model compared to monotherapy. | [1] |
| HeLa (Cervical), A549 (Lung) | XMD8-92 + Doxorubicin | Synergistic induction of p53 and significant tumor regression. | [1] |
| HMESO (Mesothelioma) | shRNA knockdown of ERK5 + Doxorubicin | Enhanced anti-tumor activity compared to single agent. | [1] |
| H460 (Lung) | ERK5 knockout + Cisplatin (B142131) | IC50 of cisplatin was reduced by more than half. |[7] |
Combination with Targeted Therapies
Rationale: Cancer cells often develop resistance to targeted therapies by activating alternative survival pathways. The MEK5/ERK5 pathway has been identified as a key escape mechanism.
-
ERK1/2 Inhibitors: Inhibition of the primary ERK1/2 pathway can lead to a compensatory activation of ERK5, sustaining cancer cell proliferation.[5] Concurrent inhibition of both ERK1/2 and ERK5 has shown strong synergistic anti-proliferative effects in triple-negative breast cancer (TNBC) and pancreatic cancer models.[5][8]
-
BRAF Inhibitors: In BRAF-mutant melanoma, combining MEK5/ERK5 inhibitors with the BRAF inhibitor vemurafenib (B611658) is more effective at reducing cell proliferation and xenograft growth than single-agent treatments.[3]
-
FAK Inhibitors: In KRAS-driven non-small cell lung cancer (NSCLC), resistance to FAK inhibitors is associated with the upregulation of ERK5.[9] Combining a FAK inhibitor with an ERK5 inhibitor was sufficient to break this resistance and restore cell death.[9]
-
Other Targeted Agents: ERK5 inhibition has also shown synergy with Hsp90 inhibitors in breast cancer and proteasome inhibitors in myeloma.[1]
Preclinical Data Summary:
| Cancer Type | Combination Agents | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| Triple-Negative Breast Cancer | BVD-523 (ERK1/2i) + XMD8-92 (ERK5i) | Synergistic antiproliferative effects with a combination index (CI) < 0.2. | [5] |
| Pancreatic Ductal Adenocarcinoma | SCH772984 (ERK1/2i) + XMD8-92 (ERK5i) | Highly synergistic growth inhibition. | [8] |
| BRAF V600E Melanoma | Vemurafenib (BRAFi) + MEK5/ERK5 inhibitors | More effective in decreasing colony formation and xenograft growth than single treatments. | [3] |
| KRAS-mutant NSCLC | VS-4718 (FAKi) + XMD8-92 (ERK5i) | Combination prevented the development of resistance and enhanced anti-tumor response in vivo. | [9] |
| Neuroblastoma | Crizotinib (ALKi) + XMD8-92 (ERK5i) | Synergistic reduction in cell proliferation and xenograft growth. |[3] |
Caption: Logic of dual ERK1/2 and ERK5 inhibition to overcome resistance.
Combination with Immunotherapy
Rationale: The tumor microenvironment plays a crucial role in cancer progression and immune evasion. ERK5 has been implicated in regulating the secretion of immunosuppressive cytokines like IL-6.[10] Inhibition of ERK5 can potentially modulate the tumor microenvironment, reduce immunosuppression, and increase T-cell infiltration, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-L1.[6][10] While direct preclinical data for this compound with immunotherapy is emerging, inhibiting the related ERK1/2 pathway has been shown to increase PD-L1 expression, suggesting a potential synergy with anti-PD-L1 therapy.[11]
Detailed Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with other cancer therapies.
Caption: General workflow for testing this compound combination therapies.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effect of this compound alone and in combination with another therapeutic agent and to quantify synergy.
Materials:
-
Cancer cell line(s) of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (dissolved in DMSO)
-
Combination drug (dissolved in appropriate solvent)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., Combenefit, CalcuSyn)
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treatment:
-
For single-agent IC50 determination, treat cells with increasing concentrations of each drug individually.
-
For combination studies, treat cells with a matrix of concentrations of both this compound and the partner drug. Include vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the treated plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control wells.
-
Calculate IC50 values for each single agent using non-linear regression (dose-response curve).
-
For combination data, use software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
Objective: To confirm that this compound and its combination partner modulate their intended signaling pathways.
Materials:
-
6-well cell culture plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-p-ERK5, anti-total-ERK5, anti-p-ERK1/2, anti-total-ERK1/2, anti-PARP, anti-cleaved-Caspase-3, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Method:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination drug, and the combination for a specified time (e.g., 6, 24, or 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., Actin) to assess changes in protein expression and phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of the this compound combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line of interest (prepared in PBS/Matrigel)
-
This compound formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)
-
Combination drug formulated for in vivo administration
-
Calipers, animal scale
-
Sterile syringes and needles
Method:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Drug B alone, Combination).
-
Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, 5 days on/2 days off).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Record mouse body weight at each measurement as an indicator of toxicity.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze target modulation via Western blot or immunohistochemistry.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK5/ERK5 signalling pathway in cancer: a promising novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 modulates IL-6 secretion and contributes to tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Erk5-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in cell viability assays. The protocols detailed below are specifically tailored for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MEK5/ERK5 pathway is distinct from the more extensively studied ERK1/2 pathway and plays a crucial role in regulating cellular processes such as proliferation, survival, and differentiation.[1][2] Dysregulation of the ERK5 signaling pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3][4][5] this compound and other specific inhibitors like XMD8-92 function by targeting the kinase activity of ERK5, thereby impeding downstream signaling and potentially leading to reduced cancer cell proliferation and survival.[6][7]
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[8][9]
Erk5 Signaling Pathway
The ERK5 signaling cascade is typically initiated by growth factors or stress signals, leading to the activation of upstream kinases MEKK2/3, which in turn phosphorylate and activate MEK5. Activated MEK5 then phosphorylates and activates ERK5. Upon activation, ERK5 translocates to the nucleus, where it can phosphorylate and activate various transcription factors, such as those in the MEF2 family, leading to the expression of genes involved in cell cycle progression and survival, including c-MYC and Cyclin D1.[4][5] Inhibition of ERK5 with compounds like this compound is expected to block these downstream events, leading to cell cycle arrest and a reduction in cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 6. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Unexpected increase in cell growth with Erk5-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the Erk5 inhibitor, Erk5-IN-1. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Erk5 kinase activity.[1][2] The expected outcome in many cancer cell lines is the inhibition of cell proliferation, induction of cell cycle arrest, or apoptosis.[3][4] Erk5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cellular processes like proliferation and survival.[3] Inhibition of Erk5's kinase activity is intended to block these pro-proliferative signals.[1]
Q2: We observed an unexpected increase in cell growth after treating our cells with this compound. Is this a known phenomenon?
A2: Yes, this is a documented phenomenon known as "paradoxical activation."[1][5] While seemingly counterintuitive for a kinase inhibitor, this compound can, under certain circumstances, increase the transcriptional activity of Erk5, which may lead to a proliferative response in some cell types.[5][6]
Q3: What is the mechanism behind the paradoxical activation of Erk5 by this compound?
A3: Erk5 is a unique protein with both an N-terminal kinase domain and a C-terminal transcriptional activation domain (TAD).[1] The binding of this compound to the kinase domain, while inhibiting its catalytic activity, can induce a conformational change in the Erk5 protein.[5] This change can expose the nuclear localization signal (NLS) and relieve the autoinhibitory effect of the kinase domain on the TAD.[1][7] Consequently, Erk5 translocates to the nucleus and acts as a transcriptional co-activator, independent of its kinase function, leading to the expression of genes that can promote proliferation.[5][6]
Q4: Are there any known off-target effects of this compound that could explain increased cell growth?
A4: While this compound is more selective than first-generation Erk5 inhibitors like XMD8-92, it has been reported to have off-target activity against Bromodomain-containing protein 4 (BRD4), albeit at higher concentrations than its IC50 for Erk5.[7][8] The inhibition of BRD4 can have complex effects on gene transcription that could, in principle, contribute to unexpected cellular phenotypes. However, the primary cause of increased proliferation is more commonly attributed to the paradoxical activation of Erk5's transcriptional activity.
Troubleshooting Guide: Unexpected Increase in Cell Growth
If you are observing an unexpected increase in cell proliferation upon treatment with this compound, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for Unexpected Cell Growth with this compound
Caption: Troubleshooting workflow for investigating an unexpected increase in cell growth with this compound.
Step 1: Initial Verification
-
Verify Compound Integrity and Concentration: Ensure that your this compound stock solution is correctly prepared, has been stored properly, and is not degraded. Perform a dose-response experiment to confirm the concentration at which the effect is observed.
-
Confirm Cell Line Identity and Health: Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure that the cells are healthy, free from contamination (e.g., mycoplasma), and are within a low passage number.
-
Review Experimental Parameters: Double-check all experimental parameters, including seeding density, treatment duration, and the type of assay used to measure cell growth (e.g., MTT, CellTiter-Glo).
Step 2: Investigate Paradoxical Activation
If the initial checks do not reveal any issues, the next step is to determine if paradoxical activation is occurring.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve with this compound in your cell proliferation assay. Paradoxical activation may occur within a specific concentration window.
-
Measure Erk5 Transcriptional Activity: The most direct way to assess paradoxical activation is to measure the transcriptional activity of Erk5. A MEF2 (myocyte enhancer factor 2) reporter assay is a common method, as MEF2 is a direct downstream target of Erk5's transcriptional co-activator function.[9] An increase in reporter activity in the presence of this compound is a strong indicator of paradoxical activation.
-
Assess Erk5 Nuclear Translocation: Since paradoxical activation involves the translocation of Erk5 to the nucleus, you can assess its subcellular localization using immunofluorescence or by performing Western blotting on nuclear and cytoplasmic fractions. An increase in nuclear Erk5 in response to this compound treatment would support the paradoxical activation hypothesis.
Step 3: Confirm Inhibition of Kinase Activity
It is crucial to confirm that this compound is indeed inhibiting the kinase activity of Erk5, even if it is paradoxically activating its transcriptional function.
-
Western Blot for Phospho-Erk5: Measure the levels of phosphorylated Erk5 (p-Erk5) at Thr218/Tyr220 relative to total Erk5. A decrease in the p-Erk5/total Erk5 ratio upon treatment with this compound will confirm that the inhibitor is engaging its target and inhibiting its kinase activity.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and off-target profile of this compound and the related compound XMD8-92 for comparison.
| Inhibitor | Primary Target | IC50/Kd (nM) | Key Off-Targets | IC50/Kd (nM) |
| This compound | Erk5 | 162 (IC50) | LRRK2[G2019S] | 26 (IC50) |
| BRD4 | 200-700 (IC50) | |||
| DCAMKL2 | - | |||
| PLK4 | - | |||
| XMD8-92 | Erk5 | 80 (Kd) | BRD4 | 170 (Kd) |
| DCAMKL2 | 190 (Kd) | |||
| PLK4 | 600 (Kd) | |||
| TNK1 | 890 (Kd) |
Data compiled from multiple sources.[2][7][8][10][11][12]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Erk5 and Total Erk5
This protocol is for assessing the inhibition of Erk5 kinase activity.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Erk5 (Thr218/Tyr220) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe with a primary antibody against total Erk5.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Erk5 signal to the total Erk5 signal for each sample.
-
Protocol 2: MEF2 Reporter Assay for Erk5 Transcriptional Activity
This protocol is for assessing paradoxical activation.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or HEK293T) in 24-well plates.
-
Co-transfect cells with the following plasmids:
-
A reporter plasmid containing multiple MEF2 binding sites upstream of a luciferase gene (e.g., pGL3-MEF2-luc).
-
An expression vector for MEF2C or MEF2D.
-
A constitutively active MEK5 expression vector (positive control).
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
-
Treatment:
-
24 hours post-transfection, treat the cells with a dose-range of this compound and a vehicle control.
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in MEF2 reporter activity relative to the vehicle-treated control. An increase in luciferase activity with this compound treatment indicates paradoxical activation.
-
Signaling Pathway Diagram
Diagram: Canonical vs. Paradoxical Erk5 Signaling
Caption: Comparison of the canonical Erk5 signaling pathway and the paradoxical activation induced by this compound.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
How to detect paradoxical activation of ERK5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the paradoxical activation of the Extracellular Signal-Regulated Kinase 5 (ERK5).
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation of ERK5?
A1: Paradoxical activation of ERK5 refers to a phenomenon where small molecule inhibitors targeting the kinase domain of ERK5 inadvertently trigger its transcriptional activity. While these inhibitors effectively block the catalytic function of ERK5, they can induce a conformational change in the protein. This change exposes a nuclear localization signal (NLS) and a C-terminal transcriptional activation domain (TAD), leading to the translocation of ERK5 into the nucleus and the subsequent activation of target gene transcription, a process independent of its kinase activity.[1][2][3][4]
Q2: Which ERK5 inhibitors are known to cause paradoxical activation?
A2: Several well-characterized ERK5 kinase inhibitors have been reported to cause paradoxical activation to varying degrees. These include XMD8-92, AX15836, and BAY-885.[2] It is crucial to be aware of this potential effect when using any ERK5 kinase inhibitor in your experiments.
Q3: My ERK5 inhibitor is not producing the expected biological effect (e.g., decreased cell proliferation). Could this be due to paradoxical activation?
A3: Yes, this is a distinct possibility. If the biological process you are studying is influenced by the kinase-independent transcriptional functions of ERK5, then an inhibitor that causes paradoxical activation might not produce the anticipated inhibitory effect. In some cases, it could even lead to an unexpected phenotype. It is essential to dissect the kinase-dependent versus the kinase-independent functions of ERK5 in your experimental system.
Q4: How can I differentiate between the kinase-dependent and kinase-independent (paradoxical) effects of an ERK5 inhibitor?
A4: To distinguish between these two effects, a multi-pronged experimental approach is recommended. This involves assessing:
-
ERK5 Kinase Activity: Directly measure the catalytic activity of ERK5 using an in vitro kinase assay.
-
ERK5 Phosphorylation: Analyze the phosphorylation status of ERK5 at its activation loop (Thr218/Tyr220) via Western blotting. Inhibition of kinase activity should correlate with a decrease in autophosphorylation.
-
ERK5 Nuclear Translocation: Observe the subcellular localization of ERK5 using immunofluorescence or cellular fractionation followed by Western blotting. Paradoxical activation often leads to increased nuclear accumulation of ERK5.[3][4]
-
ERK5 Transcriptional Activity: Employ a reporter gene assay to measure the activity of ERK5's transcriptional activation domain.
-
Target Gene Expression: Quantify the mRNA levels of known ERK5 target genes (e.g., KLF2, c-JUN) using quantitative PCR (qPCR).[1]
Troubleshooting Guides
Problem: Unexpected or inconsistent results with ERK5 inhibitors.
Possible Cause 1: Paradoxical Activation
-
How to Diagnose:
-
Assess ERK5 Nuclear Translocation: Perform immunofluorescence staining for total ERK5. An increase in the nuclear signal upon inhibitor treatment suggests paradoxical activation.
-
Measure Transcriptional Activity: Use a luciferase reporter assay with a construct driven by an ERK5-responsive promoter (e.g., containing MEF2 binding sites). An increase in luciferase activity in the presence of the inhibitor is a strong indicator of paradoxical activation.[5]
-
Analyze Target Gene Expression: Use qPCR to measure the mRNA levels of ERK5 target genes like KLF2. An upregulation of these genes following inhibitor treatment points towards paradoxical activation.
-
-
Solutions:
-
Consider using alternative methods to inhibit ERK5 function, such as siRNA or shRNA-mediated knockdown, which will deplete the entire protein and abrogate both kinase and transcriptional functions.[1]
-
If a small molecule inhibitor is necessary, carefully characterize its effects on both kinase activity and transcriptional activation in your specific cell type and experimental conditions.
-
Compare the effects of your inhibitor with those of a MEK5 inhibitor (e.g., BIX02188), which acts upstream of ERK5 and should not cause paradoxical activation of ERK5 itself.
-
Possible Cause 2: Off-target effects of the inhibitor.
-
How to Diagnose:
-
Consult the manufacturer's data sheet and relevant literature for the known off-target profile of your specific inhibitor. For instance, the early generation ERK5 inhibitor XMD8-92 is also known to inhibit BRD4.
-
Use a structurally unrelated ERK5 inhibitor to see if it phenocopies the results.
-
Validate your findings using a non-pharmacological approach like siRNA or CRISPR/Cas9-mediated knockout of ERK5.
-
-
Solutions:
-
Use the most selective ERK5 inhibitors available and be aware of their known off-targets.
-
Always include appropriate controls, such as a vehicle-treated group and a positive control for ERK5 activation.
-
Experimental Protocols
Western Blotting for Phospho-ERK5 and Total ERK5
This protocol allows for the assessment of ERK5 activation state by measuring the phosphorylation at Thr218/Tyr220.
Table 1: Reagents and Materials for Western Blotting
| Reagent/Material | Specifications |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors |
| Primary Antibody (p-ERK5) | Anti-phospho-ERK5 (Thr218/Tyr220) |
| Primary Antibody (Total ERK5) | Anti-ERK5 |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Blocking Buffer | 5% BSA or non-fat dry milk in TBST |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) |
| Protein Ladder | Prestained molecular weight marker |
| PVDF Membrane | 0.45 µm pore size |
| Chemiluminescence Substrate | ECL substrate |
Protocol Steps:
-
Cell Lysis:
-
Treat cells with your ERK5 inhibitor or stimulus as required.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK5:
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK5 antibodies and re-probed with an antibody against total ERK5.
-
dot
Caption: Workflow for Western Blot Analysis of ERK5 Phosphorylation.
In Vitro Kinase Assay for ERK5 Activity
This assay directly measures the catalytic activity of immunoprecipitated ERK5.
Table 2: Reagents and Materials for In Vitro Kinase Assay
| Reagent/Material | Specifications |
| Immunoprecipitation Antibody | Anti-ERK5 antibody |
| Protein A/G Agarose (B213101) Beads | For immunoprecipitation |
| Kinase Assay Buffer | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT |
| ATP | [γ-32P]ATP and cold ATP |
| ERK5 Substrate | Myelin Basic Protein (MBP) or a specific peptide substrate |
| Wash Buffer | Lysis buffer without detergents |
| Scintillation Counter | For measuring radioactivity |
Protocol Steps:
-
Immunoprecipitation of ERK5:
-
Lyse cells as described in the Western blot protocol.
-
Incubate the cell lysate with an anti-ERK5 antibody followed by protein A/G agarose beads to immunoprecipitate ERK5.
-
Wash the immunoprecipitates extensively with wash buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated ERK5 in kinase assay buffer.
-
Add the ERK5 substrate (e.g., MBP) and ATP (a mixture of cold ATP and [γ-32P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or quantify the incorporated radioactivity using a scintillation counter.
-
dot
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erk5-IN-1 Concentration for Maximum Inhibition
Frequently Asked Questions (FAQs)
Q1: What is Erk5-IN-1 and what is its primary mechanism of action?
A1: this compound, also known as XMD17-109, is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 to block its catalytic activity.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the ERK5 signaling pathway, which is implicated in cancer cell proliferation, survival, and migration.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a starting concentration range of 0.1 µM to 10 µM is generally recommended for in vitro studies. For instance, the EC50 for inhibiting epidermal growth factor (EGF)-induced ERK5 autophosphorylation in HeLa cells is approximately 0.09 µM to 0.19 µM.[2][3] However, the concentration required to inhibit cell growth (GI50) can be significantly higher. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of this compound?
A3: A significant off-target effect of this compound (XMD17-109) is its inhibitory activity against Bromodomain-containing protein 4 (BRD4).[1][4] This is an important consideration as inhibition of BRD4 can independently affect gene transcription and produce anti-proliferative and anti-inflammatory effects, potentially confounding the interpretation of results.[1][4] When using this compound, it is recommended to include experimental controls to account for potential BRD4 inhibition, such as using a selective BRD4 inhibitor (e.g., JQ1) as a comparator.[1]
Q4: What is "paradoxical activation" of ERK5 and how can I address it?
A4: Paradoxical activation is a phenomenon where small molecule inhibitors, including this compound, bind to the ERK5 kinase domain and, while inhibiting its catalytic activity, induce a conformational change that promotes the nuclear translocation of ERK5 and activates its transcriptional-coactivator function.[1][4][5][6] This can lead to unexpected or misleading results. To address this, it is crucial to use multiple readouts to assess ERK5 pathway inhibition. In addition to monitoring the phosphorylation of downstream targets (kinase activity), it is advisable to use reporter assays (e.g., MEF2-luciferase) to measure ERK5 transcriptional activity.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).[2][3] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in fresh cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is non-toxic to your cells, typically below 0.1%.
Data Presentation
Inhibitory Activity of this compound (XMD17-109) in Biochemical and Cellular Assays
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Biochemical) | 162 nM | In vitro kinase assay | [2] |
| IC50 (Biochemical) | 87 ± 7 nM | In vitro kinase assay | [3] |
| EC50 (Cellular) | 90 nM | EGFR-induced ERK5 autophosphorylation | [7] |
| EC50 (Cellular) | 0.19 ± 0.04 µM | EGF-induced ERK5 autophosphorylation in HeLa cells | [3] |
| IC50 (Cellular) | 1.3 µM | A498 (renal cell carcinoma) | [8] |
In Vivo Formulation of this compound (XMD17-109)
| Formulation | Composition | Final Concentration | Reference |
| Oral Administration | Homogeneous suspension in CMC-Na | ≥5 mg/ml | [2] |
| Injection | Clear solution | 5 mg/ml (7.83 mM) | [2] |
| Injection | Clear solution | 2 mg/mL (4.35 mM) | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK5 Phosphorylation
This protocol describes the detection of phosphorylated ERK5 (p-ERK5) at Thr218/Tyr220 in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK5 (Thr218/Tyr220)
-
Rabbit anti-total ERK5
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
For pathway activation, you may starve the cells in serum-free medium overnight and then stimulate with a growth factor (e.g., 20 ng/mL EGF for 17 minutes) before harvesting.[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK5 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with antibodies against total ERK5 and a loading control (GAPDH or β-actin).[9]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes on an orbital shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the GI50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-ERK5 observed in Western blot | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect timing of analysis: The time point for cell lysis may not be optimal to observe maximal inhibition. 3. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 4. Technical issues with Western blot: Problems with antibodies, buffers, or transfer. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Conduct a time-course experiment to identify the optimal time point for analysis. 3. Prepare fresh stock solutions and aliquot for single use. 4. Verify the specificity and optimal dilution of your primary antibodies. Ensure fresh buffers and complete protein transfer. |
| High cell death/toxicity at low concentrations | 1. Off-target toxicity: The observed toxicity may be due to inhibition of other kinases or BRD4. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Poor inhibitor solubility: Precipitation of the inhibitor in the cell culture medium. | 1. Use a more selective ERK5 inhibitor if available. Include a BRD4 inhibitor (e.g., JQ1) as a control to assess the contribution of BRD4 inhibition. 2. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Run a solvent-only control. 3. Check the solubility of this compound in your medium. Prepare fresh dilutions and ensure complete dissolution before adding to cells. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase. 2. Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions. 3. Variable incubation times: Inconsistent treatment or incubation durations. | 1. Use cells within a consistent and low passage number range. Seed cells at the same density and treat at a consistent confluency. 2. Standardize the protocol for preparing inhibitor solutions. 3. Precisely control all incubation times. |
| Unexpected increase in the expression of some target genes | Paradoxical activation of ERK5 transcriptional activity: The inhibitor may be blocking kinase activity but promoting the nuclear translocation and co-activator function of ERK5. | 1. Use a reporter assay (e.g., MEF2-luciferase) to directly measure ERK5 transcriptional activity in parallel with assessing kinase inhibition. 2. Analyze the expression of known ERK5 target genes (e.g., c-Fos, Fra-1) by qPCR to assess the functional outcome of inhibition. 3. Consider using genetic approaches (e.g., siRNA or CRISPR) to deplete ERK5 as an alternative or complementary approach to confirm phenotypes. |
Visualizations
Caption: Canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of ERK5 phosphorylation.
Caption: Logical troubleshooting workflow for unexpected results with this compound.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | ERK | TargetMol [targetmol.com]
- 7. This compound | ERK | Tocris Bioscience [tocris.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Erk5-IN-1 solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erk5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). It functions by inhibiting the enzymatic activity of ERK5 and its autophosphorylation induced by epidermal growth factor (EGF).[1] this compound has demonstrated selectivity for ERK5 over a range of other kinases, though it also shows inhibitory activity against LRRK2[G2019S].[2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in DMSO and ethanol.[1] For in vitro experiments, DMSO is the most commonly recommended solvent for preparing stock solutions.[1][2] For in vivo studies, specific formulations involving a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are suggested.[1][2][3][4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to your desired concentration.[1] Several suppliers indicate solubility in DMSO at concentrations up to 100 mM.[1] It is crucial to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] After dissolving, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3][4] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3] To minimize degradation, it is advisable to aliquot the stock solution and avoid multiple freeze-thaw cycles.[1][2]
Troubleshooting Guide
Issue 1: this compound fails to dissolve or precipitates out of solution.
Possible Cause 1: Improper Solvent
-
Solution: Ensure you are using a recommended solvent. For in vitro stock solutions, high-purity DMSO is the standard choice.[1][2] this compound is insoluble in water.[1]
Possible Cause 2: Poor Solvent Quality
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can lead to solubility issues.[1][2] Always use fresh, anhydrous DMSO.
Possible Cause 3: Incorrect Temperature
-
Solution: If you observe precipitation upon cooling, gentle warming and sonication can help redissolve the compound.[4][5] Prepare working solutions from a concentrated stock just before use.
Possible Cause 4: Exceeded Solubility Limit
-
Solution: While this compound is highly soluble in DMSO, ensure you are not exceeding the maximum solubility for your specific application and solvent system. Refer to the solubility data tables below.
Issue 2: Inconsistent or lack of inhibitory effect in cell-based assays.
Possible Cause 1: Inhibitor Degradation
-
Solution: Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][2] It is recommended to use freshly prepared dilutions for each experiment.
Possible Cause 2: Suboptimal Inhibitor Concentration or Incubation Time
-
Solution: The effective concentration of this compound can vary between different cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell type and assay. The reported EC50 for inhibiting ERK5 autophosphorylation in HeLa cells is in the range of 90-190 nM.[1][4]
Possible Cause 3: Cell Culture Conditions
-
Solution: High serum concentrations in the cell culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free medium during the inhibitor treatment period, if appropriate for your cells.
Possible Cause 4: Issues with the ERK5 Signaling Pathway in the Chosen Cell Line
-
Solution: Confirm that the ERK5 pathway is active and plays a significant role in the cellular process you are investigating in your chosen cell line. You can do this by checking for baseline levels of phosphorylated ERK5 or by stimulating the pathway with an appropriate agonist like EGF.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility (In Vitro) | Notes |
| DMSO | ≥ 100 mg/mL (~156.5 mM) | Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | 100 mM | |
| Water | Insoluble | [1] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Resulting Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Add solvents sequentially and ensure the solution is clear before adding the next.[3] Sonication may be required.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL | [3] |
| 10% DMSO, 90% Corn oil | ≥ 2.75 mg/mL | Mix evenly.[2][3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5 mg/mL | Prepare fresh and use immediately for optimal results.[1] |
| 5% DMSO, 95% Corn oil | - | Mix evenly and use immediately.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for a Cell-Based ERK5 Inhibition Assay
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
If required by the experimental design, serum-starve the cells for a specified period (e.g., overnight).[4]
-
Prepare fresh serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1 hour).[4]
-
If studying pathway activation, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL EGF) for a short period (e.g., 17 minutes).[4]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the levels of phosphorylated ERK5 (p-ERK5) and total ERK5 by Western blotting or another suitable detection method.
Protocol 3: In Vitro Kinase Assay
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol).[2][3][4]
-
In a final reaction volume of 40 µL, combine the kinase buffer, purified active ERK5 enzyme (e.g., 200 ng), and the desired concentration of this compound.[2][3][4]
-
Initiate the kinase reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP, and a suitable substrate (e.g., 250 µM PIMtide).[2][3][4]
-
Terminate the reaction by spotting the mixture onto p81 phosphocellulose paper.[2][3][4]
-
Wash the p81 paper to remove unincorporated [γ-³²P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.[2][3][4]
Visualizations
Caption: Simplified ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound solubility and activity issues.
References
Technical Support Center: Troubleshooting Off-Target Effects of Erk5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with the inhibitor Erk5-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit ERK5 kinase activity, but my results are different from what I expected based on genetic knockdown of ERK5. What could be the reason for this discrepancy?
A1: Discrepancies between pharmacological inhibition with this compound and genetic knockdown of ERK5 are frequently observed and can be attributed to two main confounding factors: off-target effects and paradoxical activation. This compound is known to inhibit other proteins, most notably Bromodomain-containing protein 4 (BRD4).[1][2][3] Additionally, like many other ERK5 inhibitors, this compound can paradoxically activate the transcriptional functions of ERK5, a phenomenon independent of its kinase inhibition.[1][4][5]
Q2: What is the most significant off-target of this compound that I should be aware of?
A2: The most well-characterized and significant off-target of this compound is BRD4, an epigenetic reader crucial for transcriptional regulation.[1][3][4] The inhibitory activity of this compound against BRD4 is potent enough to be physiologically relevant in cellular assays.[2] This off-target activity can lead to anti-inflammatory and anti-proliferative effects that may be mistakenly attributed to ERK5 kinase inhibition.[1][3]
Q3: What is "paradoxical activation" of ERK5 by this compound?
A3: Paradoxical activation refers to the phenomenon where this compound, while inhibiting the kinase domain of ERK5, induces a conformational change in the protein. This change exposes a nuclear localization signal (NLS), leading to the translocation of ERK5 into the nucleus and subsequent activation of its C-terminal transcriptional activation domain (TAD).[1][2][4][6] This results in the transcription of ERK5 target genes, such as those regulated by the MEF2 transcription factor family, despite the kinase activity being blocked.[2][7] This effect is on-target but independent of kinase inhibition and is a common issue with many first and second-generation ERK5 inhibitors.[1][4]
Q4: Given the issues with this compound, is it still a recommended tool for studying ERK5 signaling?
A4: Due to its significant off-target effects on BRD4 and the paradoxical activation of the ERK5 TAD, this compound and its close analogs are no longer recommended for use in cellular or in vivo studies to specifically dissect the role of ERK5 kinase activity.[1][3] Results obtained using these inhibitors should be interpreted with caution.
Q5: Are there alternative inhibitors I can use to study ERK5 kinase activity?
A5: Yes, second-generation ERK5 inhibitors have been developed with improved selectivity and reduced or no activity against BRD4. These include AX15836, BAY-885, and JWG-071.[1] However, it is important to note that even these more selective inhibitors can still cause paradoxical activation of the ERK5 TAD.[1][4] Therefore, it is crucial to perform appropriate control experiments to distinguish between kinase-dependent and kinase-independent effects.
Data Presentation
Table 1: In Vitro Potency of this compound Against ERK5 and Key Off-Target BRD4
| Target | Inhibitor | IC50 / Kd | Assay Type |
| ERK5 | This compound | 162 nM (IC50) | Biochemical Assay[8][9][10] |
| BRD4(1) | This compound | 200-700 nM (IC50) | Varies by study[2] |
| ERK5 | XMD8-92 (related compound) | 80 nM (Kd) | Biochemical Assay[9] |
| BRD4(1) | XMD8-92 (related compound) | 170 nM (Kd) | Biochemical Assay[9] |
Troubleshooting Guides
Issue 1: My experimental phenotype with this compound does not match ERK5 siRNA/CRISPR results.
This is a common issue and strongly suggests that the observed phenotype is due to off-target effects or paradoxical activation.
Troubleshooting Workflow:
References
- 1. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
Cell line specific effects of Erk5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Erk5-IN-1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (Erk5), also known as MAPK7. It functions by targeting the kinase activity of Erk5, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the Erk5 signaling pathway, which is known to play a role in cell proliferation, survival, and angiogenesis.
Q2: I am not observing the expected anti-proliferative effect in my cell line. What could be the reason?
The cellular response to this compound can be highly cell-line specific. Several factors could contribute to a lack of efficacy:
-
Low Erk5 expression or activity: The cell line may not rely on the Erk5 pathway for proliferation and survival due to low endogenous expression or activity of Erk5.
-
Compensatory signaling pathways: Cells may activate alternative survival pathways to compensate for the inhibition of Erk5 signaling.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein, could lead to the rapid efflux of this compound from the cells, preventing it from reaching its target.
-
Pre-existing resistance: The cell line may have inherent resistance mechanisms to Erk5 inhibition.
Q3: What are the known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of Erk5, potential off-target effects should always be considered. It is recommended to perform control experiments, such as using a structurally distinct Erk5 inhibitor or genetic knockdown of Erk5, to confirm that the observed phenotype is on-target.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C and to minimize freeze-thaw cycles. The stability of the compound in your specific cell culture medium should be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Inconsistent cell passage number- Variability in inhibitor concentration- Fluctuation in incubation time | - Use cells within a consistent passage number range.- Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.- Ensure precise timing of inhibitor treatment. |
| High background in Western blot for p-Erk5 | - Non-specific antibody binding- Suboptimal antibody concentration- Inadequate washing steps | - Use a blocking buffer appropriate for your antibody.- Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of wash steps. |
| No change in downstream target expression | - Cell line is not dependent on the Erk5 pathway- Ineffective concentration of this compound- Short treatment duration | - Confirm Erk5 expression and activity in your cell line.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the optimal treatment duration. |
| Cell death observed in control (DMSO-treated) cells | - DMSO toxicity | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments. |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blot Analysis for Erk5 Pathway Activity
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Erk5, total Erk5, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The Erk5 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Troubleshooting Dose-Response Assays for Erk5-IN-1
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a bell-shaped dose-response curve with the inhibitor Erk5-IN-1. This phenomenon, where the inhibitory effect of a compound decreases at higher concentrations, can be perplexing. This guide provides potential explanations, troubleshooting steps, and detailed experimental protocols to help you diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped dose-response curve with this compound in our cellular assay. What does this mean?
A bell-shaped, or non-monotonic, dose-response curve indicates that as the concentration of this compound increases, its inhibitory effect initially increases as expected. However, beyond a certain optimal concentration, the inhibitory effect begins to decrease. This can be caused by a variety of factors including paradoxical activation of the ERK5 pathway, off-target effects, cellular toxicity, or compound aggregation at high concentrations.
Q2: What is "paradoxical activation" and how does it relate to this compound?
Recent studies have shown that while this compound inhibits the kinase activity of ERK5, it can paradoxically promote the nuclear translocation of ERK5 and activate its transcriptional functions.[1][2][3][4][5] ERK5 is a unique protein that possesses both a kinase domain and a C-terminal transcriptional activation domain (TAD).[6] It is hypothesized that the binding of the inhibitor to the kinase domain induces a conformational change that exposes the nuclear localization signal, leading to increased transcriptional activity, even as kinase activity is blocked.[2][3][4] This could explain a bell-shaped curve in assays measuring downstream gene expression or cell proliferation.
Q3: Could off-target effects of this compound be causing the bell-shaped curve?
Yes, off-target effects are a potential cause. While newer generation ERK5 inhibitors are more selective, some first-generation inhibitors, which are structurally related to this compound, have been shown to have significant off-target effects on bromodomain-containing proteins like BRD4.[3][7] Such off-target activity could initiate other signaling pathways that counteract the effects of ERK5 inhibition at higher concentrations, leading to a bell-shaped response. This compound itself is also a potent inhibitor of LRRK2[G2019S].[8]
Q4: Is it possible that this compound is precipitating or aggregating at high concentrations in our assay?
Compound aggregation is a common reason for artifacts in dose-response assays. At high concentrations, small molecules can form colloidal aggregates, which can lead to non-specific inhibition or a loss of effective monomeric compound concentration. This can certainly result in a bell-shaped curve.[9]
Inhibitor Potency Data
The following table summarizes the reported potency of this compound from various sources. These values are crucial for designing experiments and interpreting results.
| Target | Assay Type | Potency (IC50/EC50) | Reference |
| ERK5 | Biochemical Kinase Assay | 162 nM | [10] |
| ERK5 | Biochemical Kinase Assay | 87 ± 7 nM | [8] |
| ERK5 Autophosphorylation | Cellular Assay (EGF-induced) | 0.09 µM (90 nM) | [10] |
| ERK5 Autophosphorylation | Cellular Assay (EGF-induced) | 0.19 ± 0.04 µM (190 ± 40 nM) | [8] |
| LRRK2[G2019S] | Biochemical Kinase Assay | 26 nM | [8] |
Troubleshooting Guide
If you are observing a bell-shaped dose-response curve with this compound, follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a bell-shaped dose-response curve.
ERK5 Signaling Pathway
To effectively troubleshoot, it is important to understand the context of the ERK5 signaling pathway.
Caption: Simplified ERK5 signaling pathway with points of intervention by this compound.
Experimental Protocols
Here are detailed protocols for key experiments to help you troubleshoot your observations.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the kinase activity of ERK5 and can help determine if the bell-shaped curve is due to an artifact in a more complex cellular system.
Materials:
-
Recombinant active ERK5
-
Kinase Buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)
-
This compound serial dilutions in DMSO
-
Substrate peptide (e.g., PIMtide)
-
[γ-³²P]-ATP
-
10 mM Magnesium Acetate
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture in a final volume of 40 µL in kinase buffer.
-
Add 200 ng of pure active ERK5 to each reaction.
-
Add the indicated amount of this compound or DMSO vehicle control.
-
Initiate the reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (500 cpm/pmol), and 250 µM PIMtide substrate.
-
Incubate the reactions for 20 minutes at 30°C.
-
Terminate the reactions by spotting the mixture onto P81 paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Measure the incorporated radioactivity using a phosphorimager.
-
Plot the percentage of inhibition against the log of the inhibitor concentration. A standard sigmoidal curve would be expected in this assay.
Cellular Viability Assay (MTT)
This assay will determine if the downturn in the dose-response curve is due to cytotoxicity at high concentrations of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]
-
Incubate overnight at 37°C to ensure complete solubilization.[11]
-
Measure the absorbance at 550-600 nm using a microplate reader.
-
Plot cell viability against the log of the inhibitor concentration. A decrease in viability at high concentrations would suggest a cytotoxic effect.
Compound Aggregation Assay (Dynamic Light Scattering - DLS)
DLS is a biophysical technique used to determine the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.
Materials:
-
Dynamic Light Scattering instrument
-
Low-volume quartz cuvette
-
This compound stock solution in DMSO
-
Assay buffer (the same used in your primary assay, but without detergent)
-
Syringe filters (0.2 µm)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer, spanning the concentration range used in your dose-response experiments.
-
Filter all buffer and sample solutions through a 0.2 µm filter to remove dust and other contaminants.[12]
-
First, measure the scattering of the buffer alone to establish a baseline.
-
Carefully pipette each this compound dilution into the cuvette, ensuring no air bubbles are introduced.
-
Measure the light scattering for each concentration. An ideal count rate for protein solutions is typically between 150-250k counts per second.[12]
-
Analyze the data to determine the hydrodynamic radius (Rh) and polydispersity of the particles in solution. A significant increase in Rh and/or polydispersity at higher concentrations is indicative of compound aggregation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Support Center: Controlling for BRD4 Inhibition by Erk5-IN-1
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of Erk5-IN-1 that I should be concerned about?
A1: The most significant and widely documented off-target activity of this compound is the inhibition of the Bromodomain and Extra-Terminal (BET) family member, BRD4.[1][2][3][4] this compound, and its closely related predecessor XMD8-92, are considered dual inhibitors of ERK5 and BRD4.[2][3][5] This off-target activity can confound experimental results, as BRD4 inhibition can independently produce anti-proliferative and anti-inflammatory effects that might be mistakenly attributed to ERK5 inhibition.[3][4]
Q2: How can I confirm if the observed phenotype in my experiment is due to ERK5 inhibition or off-target BRD4 inhibition?
A2: To dissect the on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use a highly selective ERK5 inhibitor: Employ a second-generation ERK5 inhibitor with significantly lower or no activity against BRD4, such as AX15836, JWG-071, or BAY-885, as a control.[2][6] If the phenotype persists with these selective inhibitors, it is more likely to be mediated by ERK5.
-
Use a selective BRD4 inhibitor: Treat your cells with a well-characterized BRD4 inhibitor, such as JQ1 or I-BET762, that does not inhibit ERK5.[3][4] If this treatment recapitulates the phenotype observed with this compound, it suggests a significant contribution from BRD4 inhibition.
-
Genetic knockdown of ERK5: Utilize siRNA or shRNA to specifically reduce the expression of ERK5.[2][3] If the phenotype observed with this compound is not replicated with ERK5 knockdown, it strongly indicates an off-target effect. It is important to note that genetic knockdown removes the entire protein, including non-catalytic functions, which may differ from the effects of a kinase inhibitor.[4]
Q3: What are the relative potencies of this compound for ERK5 and BRD4?
A3: this compound (also known as XMD17-109) and the related compound XMD8-92 exhibit potent inhibition of both ERK5 and BRD4. The following table summarizes the inhibitory activities of this compound and other relevant compounds.
Inhibitor Potency Data
| Compound | Target | Assay Type | Potency (IC50/Kd) | Reference |
| This compound (XMD17-109) | ERK5 | IC50 | 162 nM | [5] |
| BRD4 | IC50 | 200-700 nM | [1] | |
| XMD8-92 | ERK5 | Kd | 80 nM | [5] |
| BRD4(1) | Kd | 170 nM | [5] | |
| AX15836 | ERK5 | IC50 | Potent | [3] |
| BRD4(1) | Kd | >10,000 nM | [3] | |
| JWG-071 | ERK5 | IC50 | 88 nM | [7] |
| BRD4 | Significantly reduced affinity | [7] | ||
| BAY-885 | ERK5 | IC50 | Potent | [8] |
| BRD4 | No significant activity | [2] | ||
| JQ1 | BRD4(1) | Kd | Potent | [3] |
| ERK5 | Not reported as an inhibitor | |||
| I-BET762 | BRD4(1) | Kd | Potent | [3] |
| ERK5 | Not reported as an inhibitor |
Q4: Can this compound cause paradoxical activation of ERK5 signaling?
A4: Yes, a crucial and complex aspect of using ERK5 kinase inhibitors, including this compound, is the potential for paradoxical activation of the ERK5 transcriptional activation domain (TAD).[8][9] The binding of the inhibitor to the kinase domain can induce a conformational change that exposes a nuclear localization sequence, leading to nuclear translocation of ERK5 and subsequent activation of its transcriptional functions, independent of its kinase activity.[4][8][9] This further complicates the interpretation of results and underscores the importance of using multiple control strategies.
Troubleshooting Guides
Issue 1: My results with this compound are inconsistent with ERK5 knockdown.
-
Possible Cause: The observed phenotype is likely due to the off-target inhibition of BRD4 by this compound.[3][4]
-
Troubleshooting Steps:
-
Confirm with a selective BRD4 inhibitor: Treat cells with a compound like JQ1. If this reproduces the results seen with this compound, the effect is likely BRD4-mediated.[4]
-
Use a more selective ERK5 inhibitor: Repeat the experiment with an ERK5 inhibitor that has minimal or no BRD4 activity, such as AX15836 or BAY-885.[2][3]
-
Perform target engagement assays: Directly measure the binding of this compound to BRD4 in your cellular system using techniques like CETSA or NanoBRET to confirm target engagement.[10][11]
-
Issue 2: I am seeing unexpected changes in gene expression that are not typically associated with the ERK5 pathway.
-
Possible Cause: BRD4 is a key transcriptional regulator, and its inhibition by this compound can lead to widespread changes in gene expression, including the downregulation of oncogenes like c-Myc.[12][13]
-
Troubleshooting Steps:
-
Compare gene expression profiles: Perform RNA-seq or qPCR analysis on cells treated with this compound, a selective ERK5 inhibitor, and a selective BRD4 inhibitor. Compare the resulting gene expression signatures to differentiate between ERK5- and BRD4-dependent transcriptional changes.[3]
-
Consult literature on BRD4-regulated genes: Cross-reference your list of differentially expressed genes with known BRD4 target genes to identify potential off-target transcriptional effects.
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the molecular interactions and experimental designs, the following diagrams are provided.
Caption: ERK5 signaling and the off-target inhibition of BRD4 by this compound.
Caption: Logical workflow for deconvoluting on- and off-target effects.
Key Experimental Protocols
To experimentally validate and control for the off-target effects of this compound, the following detailed protocols for target engagement assays are provided.
Cellular Thermal Shift Assay (CETSA) for BRD4 Target Engagement
This assay measures the thermal stabilization of BRD4 upon binding to this compound in a cellular environment.[10][11]
Principle: Ligand binding increases the thermal stability of a protein. By heating cell lysates or intact cells to various temperatures, the aggregation of denatured proteins can be measured. A shift in the melting curve to a higher temperature in the presence of a ligand indicates target engagement.[11][14]
Protocol:
-
Cell Culture and Treatment:
-
Cell Harvesting and Heat Shock:
-
Harvest the cells and wash with ice-cold PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble BRD4 by Western blotting using a BRD4-specific antibody.[10]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble BRD4 relative to the non-heated control as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the curve for the treated samples indicates stabilization and target engagement.[10]
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay for BRD4
This is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc)-tagged BRD4 by a test compound in living cells.[10][12][16]
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged BRD4 (donor) and a cell-permeable fluorescent tracer that binds to BRD4 (acceptor).[12] When the tracer is bound, a BRET signal is generated. A competing compound like this compound will displace the tracer, leading to a loss of BRET signal.[12]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in the appropriate medium.
-
Transiently transfect the cells with a vector encoding a NanoLuc-BRD4 fusion protein. Incubate for 24 hours to allow for protein expression.[12]
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Prepare serial dilutions of this compound and control compounds.
-
-
Compound and Tracer Addition:
-
Add the cell-permeable NanoBRET tracer to the cell suspension at a pre-determined optimal concentration.
-
Dispense the cell suspension containing the tracer into a white, 96- or 384-well assay plate.
-
Add the diluted test compounds to the appropriate wells. Include vehicle-only wells for maximum signal.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Signal Detection and Measurement:
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's potency for engaging BRD4 in living cells.[10]
-
Caption: Workflow for the NanoBRET™ BRD4 Target Engagement Assay.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with Erk5-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Erk5-IN-1 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to help interpret unexpected results and navigate the complexities of ERK5 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound (also known as XMD17-109) is a potent and selective small-molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing the phosphorylation of its downstream substrates.[2] The expected outcome of this compound treatment is the attenuation of signaling pathways regulated by ERK5 kinase activity, which are involved in cellular processes such as proliferation, survival, and motility.[2][3]
Q2: I'm observing a phenotype that is the opposite of what I expected from inhibiting ERK5. What could be the cause?
A primary reason for unexpected phenotypes with this compound and other similar ERK5 inhibitors is a phenomenon known as "paradoxical activation".[3][4][5] While the inhibitor does block the kinase activity of ERK5, it can induce a conformational change in the protein that promotes its translocation to the nucleus and enhances the activity of its C-terminal transactivation domain (TAD).[3][4][5] This can lead to the transcriptional activation of ERK5 target genes, even in the absence of its kinase function, resulting in phenotypes that may not align with those from ERK5 gene knockout or siRNA knockdown experiments.[3]
Q3: My results with this compound are different from those reported with another ERK5 inhibitor, XMD8-92. Why might this be?
While structurally related, this compound and XMD8-92 have different selectivity profiles. XMD8-92 has been shown to have significant off-target effects, most notably against BRD4, a bromodomain-containing protein involved in transcriptional regulation.[3][6][7] This off-target activity can contribute to the observed cellular effects, confounding the interpretation of its role as a specific ERK5 inhibitor.[6] this compound was developed to have improved selectivity over some off-targets but may still exhibit activities against other kinases like LRRK2.[8][9] Therefore, differences in experimental outcomes could be due to the varying off-target effects of these compounds.
Q4: I'm seeing high levels of cytotoxicity at concentrations where I expect to see specific ERK5 inhibition. What should I do?
High cytotoxicity can be a result of on-target or off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits ERK5 without causing excessive cell death.[10] Consider the following:
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (typically DMSO) is not causing toxicity at the concentrations used.[10]
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to cytotoxic effects.[10] A kinome-wide selectivity screen can help identify potential off-target interactions.[10]
-
On-Target Toxicity: In some cell lines, the inhibition of ERK5 itself may be cytotoxic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Gene Expression Changes | Paradoxical activation of the ERK5 transactivation domain. | - Use an orthogonal approach to validate findings, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of ERK5. - Perform a rescue experiment with a drug-resistant mutant of ERK5.[10] - Measure nuclear translocation of ERK5 via immunofluorescence or subcellular fractionation and Western blotting. |
| Inconsistent IC50 Values | Reagent variability (enzyme purity, substrate quality, ATP concentration). | - Ensure consistent batches of reagents. - Use an ATP concentration close to the Km value for ERK5. - Maintain consistent incubation times and temperatures. |
| Discrepancy Between Biochemical and Cellular Assays | Poor cell permeability, efflux by cellular pumps, or compound metabolism.[11] | - Perform cellular target engagement assays (e.g., NanoBRET) to confirm the inhibitor is reaching its target in cells.[12] - Assess the phosphorylation status of a known downstream ERK5 substrate in cells.[11] |
| Phenotype Observed in ERK5-Negative Cell Line | Off-target effects of this compound. | - Test the inhibitor in multiple cell lines with varying levels of ERK5 expression.[10] - Consult kinome scan data for this compound to identify potential off-target kinases.[8] - Compare the effects with other ERK5 inhibitors that have different chemical scaffolds.[10] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / EC50 | Assay Type |
| ERK5 | 162 nM[1] | Biochemical Assay |
| ERK5 | 87 ± 7 nM[9] | Biochemical Assay |
| ERK5 Autophosphorylation | 0.09 µM (EGF-induced)[1] | Cellular Assay |
| LRRK2[G2019S] | 26 nM[9] | Biochemical Assay |
Table 2: Effects of ERK5 Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | Effect of ERK5 Inhibition | Reference Compound |
| PC3 | Prostate Cancer | Reduced motility and invasion[13] | siRNA, PD184352 |
| T98G, LN18, U-251, U87 | Glioblastoma | Increased sensitivity to temozolomide[14] | This compound, XMD8-92, siRNA |
| A549 | Lung Cancer | Anti-proliferative activity (IC50 of 6.23 µg/mL)[15] | ERK5-IN-5 |
| MM.1S | Multiple Myeloma | No effect on IL-6-induced proliferation[16] | AX15836, BAY-885 |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK5 Phosphorylation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF), at a predetermined concentration and time (e.g., 50 ng/mL for 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK5 (Thr218/Tyr220) and total ERK5. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell line's doubling time.
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or fluorescence-based (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. ERK5 signalling in prostate cancer promotes an invasive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Validation of ERK5 as a DNA Damage Modulating Drug Target in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected MEF2 Reporter Activity
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand unexpected experimental results related to ERK5 inhibitors and MEF2 reporter activity.
Frequently Asked Questions (FAQs)
Q1: My ERK5 inhibitor is unexpectedly increasing MEF2 reporter activity. Is my experiment failing?
A1: Not necessarily. This counterintuitive result is a known phenomenon referred to as "paradoxical activation." Several studies have shown that certain small-molecule ERK5 kinase inhibitors can induce a conformational change in the ERK5 protein upon binding.[1][2][3] This change promotes the nuclear translocation of ERK5. While the inhibitor blocks the kinase activity of ERK5, its C-terminal transactivation domain (TAD) can still act as a potent co-activator for MEF2-mediated gene transcription, leading to an overall increase in reporter activity.[1][2][4]
Q2: What is the mechanism behind paradoxical activation of MEF2 by an ERK5 inhibitor?
A2: The prevailing model for paradoxical activation involves the dual functions of the ERK5 protein. ERK5 activates MEF2 transcription factors through two primary mechanisms:
-
Kinase-dependent phosphorylation: The N-terminal kinase domain of ERK5 directly phosphorylates the transactivation domain of MEF2, enhancing its activity.[5][6][7]
-
Kinase-independent co-activation: The C-terminal region of ERK5 contains a powerful transactivation domain (TAD).[4][5] This TAD can directly interact with MEF2 and recruit the transcriptional machinery to drive gene expression, independent of ERK5's kinase function.
Many ERK5 inhibitors bind to the kinase domain. This binding, while inhibiting phosphorylation, can induce a conformational change that exposes the nuclear localization signal (NLS) on ERK5.[1][2] The subsequent nuclear accumulation of the ERK5-inhibitor complex allows the C-terminal TAD of ERK5 to potently activate MEF2-dependent transcription, thus leading to an increase in your reporter gene's expression.
Q3: Could off-target effects of my ERK5 inhibitor be causing this increase in MEF2 activity?
A3: Yes, this is a possibility, especially with first-generation ERK5 inhibitors. For instance, the widely used inhibitor XMD8-92 is also a potent inhibitor of BRD4, a bromodomain-containing protein that regulates gene transcription.[1][8] Such off-target activities can lead to complex transcriptional changes that might indirectly affect your MEF2 reporter. It is crucial to use highly selective and well-characterized inhibitors to minimize the confounding effects of off-target activities.
Q4: Are there other signaling pathways that could be compensating and activating MEF2?
A4: MEF2 transcription factors are hubs for various signaling pathways and can be activated by other kinases. Notably, p38 MAP kinases are well-documented activators of MEF2A and MEF2C.[5] It is conceivable that the inhibition of ERK5 could lead to a compensatory upregulation of other pathways, such as the p38 pathway, which in turn could phosphorylate and activate MEF2, leading to the observed increase in reporter activity.
Troubleshooting Guide
If you are observing a paradoxical increase in MEF2 reporter activity upon treatment with an ERK5 inhibitor, consider the following troubleshooting steps:
| Step | Action | Rationale |
| 1 | Confirm Paradoxical Activation | Use a kinase-dead mutant of ERK5 (containing the TAD) in your reporter assay. If the inhibitor still increases MEF2 activity in the presence of the kinase-dead ERK5, it strongly suggests a paradoxical activation mechanism. |
| 2 | Assess Off-Target Effects | If using an older inhibitor like XMD8-92, switch to a more specific, second-generation ERK5 inhibitor with minimal BRD4 activity.[8] This will help determine if the observed effect is due to off-target activities. |
| 3 | Investigate Compensatory Pathways | Use specific inhibitors for other potential MEF2-activating kinases, such as a p38 inhibitor (e.g., SB203580), in combination with your ERK5 inhibitor. A reduction in MEF2 activity would suggest the involvement of a compensatory pathway. |
| 4 | Validate with RNAi | Use siRNA or shRNA to deplete ERK5 expression. Unlike a small molecule inhibitor, this will remove the entire protein, including the C-terminal TAD. If ERK5 depletion leads to the expected decrease in MEF2 activity, it further supports the paradoxical activation hypothesis with your inhibitor. |
| 5 | Monitor Protein Localization | Perform immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of ERK5 with and without the inhibitor. An increase in nuclear ERK5 upon inhibitor treatment would be consistent with paradoxical activation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical and Alternative MEF2 Activation Pathways.
Caption: Mechanism of Paradoxical MEF2 Activation by an ERK5 Inhibitor.
Caption: Troubleshooting Workflow for Unexpected MEF2 Activity.
Experimental Protocols
MEF2 Reporter Assay
Objective: To quantify the transcriptional activity of MEF2 in response to various treatments.
Materials:
-
HEK293T or other suitable cell line
-
MEF2-luciferase reporter plasmid (containing MEF2 binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Expression plasmids for wild-type ERK5, kinase-dead ERK5, and constitutively active MEK5 (optional, for pathway stimulation)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
ERK5 inhibitor and other compounds as needed
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the MEF2-luciferase reporter, the Renilla luciferase plasmid, and any ERK5/MEK5 expression plasmids using your preferred transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing the ERK5 inhibitor at various concentrations, or other compounds as per your experimental design. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the vehicle control.
Western Blot for Phosphorylated Proteins
Objective: To assess the activation state of ERK5 and other kinases by detecting their phosphorylated forms.
Materials:
-
Cell culture plates
-
ERK5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK5, anti-total-ERK5, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate and grow cells to 70-80% confluency. Treat with the ERK5 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK5) to confirm equal loading.
References
- 1. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK5 Is a Novel Type of Mitogen-Activated Protein Kinase Containing a Transcriptional Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | ERK5 activates the transcription factor MEF2 [reactome.org]
- 7. ERK5 activation of MEF2-mediated gene expression plays a critical role in BDNF-promoted survival of developing but not mature cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating ERK5 as a Drug Target in Glioblastoma: A Comparative Guide
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a dismal prognosis for most patients. The standard of care, consisting of surgical resection followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ), offers limited efficacy due to intrinsic and acquired resistance. This has spurred intensive research into novel therapeutic targets that can overcome these resistance mechanisms and improve patient outcomes. One such promising target is the Extracellular signal-Regulated Kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. This guide provides a comprehensive comparison of ERK5-targeted therapies with alternative strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area.
The Case for Targeting ERK5 in Glioblastoma
Recent studies have provided compelling evidence for the role of ERK5 in glioblastoma pathogenesis and treatment resistance. Heightened expression of ERK5 at both the mRNA and protein levels has been associated with increased tumor grade and poorer patient survival. Mechanistically, ERK5 has been shown to promote the efficient repair of DNA damage induced by TMZ, thereby contributing to cell survival and clonogenic capacity. Furthermore, the MEK5-ERK5 signaling axis plays a crucial role in maintaining the stemness and tumorigenicity of glioma stem cells (GSCs), a subpopulation of cells believed to be responsible for tumor recurrence.
Pharmacological inhibition or genetic silencing of ERK5 has been demonstrated to suppress the self-renewal of GSCs and inhibit glioblastoma growth. These findings collectively provide a strong rationale for the development of clinically effective ERK5-targeting strategies to enhance the therapeutic repertoire for this devastating disease.
Comparative Analysis of ERK5 Inhibitors
Several small molecule inhibitors and a proteolysis-targeting chimera (PROTAC) degrader targeting ERK5 have been investigated in preclinical glioblastoma models. A direct comparison of their performance is crucial for advancing the most promising candidates.
| Inhibitor | Type | Mechanism of Action | Reported Effects in Glioblastoma Models | Limitations/Considerations |
| XMD8-92 | Small Molecule | ATP-competitive inhibitor of ERK5 kinase activity. | Sensitizes glioblastoma cells to temozolomide. Reduces cell viability and clonogenic survival. | Specific IC50 values vary across different glioblastoma cell lines and experimental conditions. |
| BIX02188 | Small Molecule | Inhibitor of MEK5, the upstream activator of ERK5. | Shows some activity in reducing glioblastoma cell proliferation. | Less specific to ERK5, as it targets the upstream kinase MEK5. |
| AX15836 | Small Molecule | ERK5 inhibitor. | Preclinical data suggests it can inhibit glioblastoma cell growth. | Limited publicly available data on its efficacy in glioblastoma models. |
| OS11 | PROTAC | Induces the degradation of the ERK5 protein. | Robustly degrades ERK5 in 3D glioma stem cell models. Increases DNA damage in combination with TMZ. | Further in vivo studies are needed to validate its therapeutic potential. |
ERK5 Inhibition vs. Alternative Therapeutic Strategies in Glioblastoma
While targeting ERK5 holds promise, it is essential to compare this approach with other emerging therapeutic strategies for glioblastoma.
| Therapeutic Strategy | Target(s) | Mechanism of Action | Advantages | Challenges |
| ERK5 Inhibition | ERK5 | Blocks signaling pathways involved in DNA repair, cell survival, and stemness. | Potential to overcome TMZ resistance. Targets glioma stem cells. | Potential for off-target effects. Need for brain-penetrant inhibitors. |
| Targeting Receptor Tyrosine Kinases (RTKs) | EGFR, PDGFR, VEGFR | Inhibit signaling pathways that drive tumor growth and angiogenesis. | Well-established targets with approved drugs for other cancers. | Limited efficacy in glioblastoma due to tumor heterogeneity and resistance mechanisms. |
| PI3K/AKT/mTOR Pathway Inhibition | PI3K, AKT, mTOR | Blocks a central signaling pathway that promotes cell growth, proliferation, and survival. | Broad applicability to many cancer types. | Development of resistance is common. Challenges with toxicity and crossing the blood-brain barrier. |
| Immunotherapy | Immune checkpoints (e.g., PD-1/PD-L1), CAR-T cells | Harnesses the patient's immune system to attack tumor cells. | Potential for long-lasting responses. | The immunosuppressive tumor microenvironment of glioblastoma poses a significant hurdle. |
| Targeting DNA Damage Response (DDR) | PARP, ATM, ATR | Inhibits the cell's ability to repair DNA damage, leading to apoptosis. | Can synergize with chemotherapy and radiation. | Potential for toxicity to normal tissues. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the validation of ERK5 as a drug target.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Summary:
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ERK5 inhibitor, temozolomide, or a combination of both. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Protocol Summary:
-
Cell Seeding: Seed a low number of glioblastoma cells into 6-well plates.
-
Treatment: Treat the cells with the desired compounds for a specified duration.
-
Incubation: Remove the treatment and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Visualizing the Molecular Landscape and Experimental Design
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: The MEK5-ERK5 signaling pathway in glioblastoma.
Caption: Workflow for validating ERK5 as a drug target.
Caption: The rationale for targeting ERK5 in glioblastoma.
Comparing Erk5-IN-1 with other ERK5 inhibitors (e.g., AX15836, BAY-885)
A Comparative Guide to ERK5 Inhibitors: Erk5-IN-1, AX15836, and BAY-885
For researchers and drug development professionals navigating the landscape of ERK5 inhibition, selecting the appropriate small molecule inhibitor is a critical decision. This guide provides a comprehensive comparison of three widely recognized ERK5 inhibitors: this compound, AX15836, and BAY-885. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for key assays.
Introduction to ERK5
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is a three-tiered cascade involving MEKK2/3, MEK5, and finally ERK5.[2][3] This pathway is activated by a variety of stimuli, including growth factors and stress, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[1][4] Dysregulation of the ERK5 pathway has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention.
The ERK5 Signaling Pathway
The activation of the ERK5 pathway begins with the phosphorylation and activation of MEK5 by the upstream kinases MEKK2 or MEK3.[3] Activated MEK5 then phosphorylates the TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of the ERK5 kinase domain.[2] This phosphorylation event activates ERK5, which can then phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus to regulate gene expression and other cellular functions.[1]
Figure 1. A simplified diagram of the ERK5 signaling pathway.
Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound, AX15836, and BAY-885, providing a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (Biochemical) | Cellular EC50 | Selectivity | Off-Target Effects |
| This compound | ERK5 | 162 nM[5] | 90 nM (for ERK5 autophosphorylation)[5] | Selective for ERK5 over many other kinases. | Also inhibits BRD4 with an IC50 of 200-700 nM.[6] |
| AX15836 | ERK5 | 8 nM[7] | 4-9 nM[7] | Over 1,000-fold selectivity for ERK5 over a panel of more than 200 kinases.[7] | Exhibits selectivity over BRD4 (Kd = 3,600 nM).[7] |
| BAY-885 | ERK5 | 40 nM[8] | 115 nM (in a MEF2 reporter assay)[8] | Highly selective against a panel of 358 kinases.[6] | No significant binding to BRD4 at 20 µM.[6] |
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on ERK5 kinase activity.
Figure 2. Workflow for a typical in vitro kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant active ERK5 enzyme with a kinase assay buffer containing ATP and a suitable substrate (e.g., Myelin Basic Protein).
-
Inhibitor Addition: Add serial dilutions of the ERK5 inhibitors (this compound, AX15836, BAY-885) or a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection: Detect the level of substrate phosphorylation using a phosphospecific antibody. This is often followed by the addition of a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent or fluorescent substrate.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for ERK5 Phosphorylation
This cellular assay assesses the ability of the inhibitors to block ERK5 activation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or MDA-MB-231) and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of the ERK5 inhibitors or DMSO for 1-2 hours. Stimulate the cells with a known ERK5 activator, such as epidermal growth factor (EGF), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK5 signal to the total ERK5 signal.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ERK5 inhibitors or DMSO for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value for each inhibitor.
Conclusion
This compound, AX15836, and BAY-885 are all potent inhibitors of ERK5, but they exhibit key differences in their biochemical and cellular potencies, as well as their selectivity profiles. AX15836 emerges as the most potent inhibitor in biochemical assays, with excellent selectivity over other kinases and BRD4.[7] BAY-885 also demonstrates high selectivity and is a valuable tool for studying ERK5 function without the confounding effects of BRD4 inhibition.[6] this compound, while a potent ERK5 inhibitor, also targets BRD4, which should be a consideration in experimental design and data interpretation.[6] The choice of inhibitor will ultimately depend on the specific research question, the required level of selectivity, and the experimental systems being used. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments to further elucidate the role of ERK5 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mesoscale.com [mesoscale.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Erk5-IN-1 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with alternative inhibitors. We detail the critical role of rescue experiments in validating inhibitor specificity and provide comprehensive experimental protocols to support your research. All quantitative data is summarized for clear comparison, and key biological pathways and experimental workflows are visualized to enhance understanding.
Introduction to this compound and the Imperative of Specificity Validation
The Principle of a Rescue Experiment
A rescue experiment is designed to demonstrate target specificity by introducing a version of the target protein that is resistant to the inhibitor. If the inhibitor's effects are on-target, the resistant protein will "rescue" the cell from the inhibitor-induced phenotype. In the context of this compound, this involves expressing a mutant form of ERK5 that no longer binds to the inhibitor while retaining its kinase activity.
Comparison of Erk5 Inhibitors
A variety of small molecule inhibitors targeting ERK5 are available, each with a distinct selectivity profile. Understanding these differences is crucial for selecting the appropriate tool compound for a given study and for interpreting the results.
| Inhibitor | Primary Target(s) | IC50/Kd for ERK5 | Key Off-Targets and Considerations |
| This compound (XMD17-109) | ERK5 | IC50: 162 nM | Potent inhibitor of Bromodomain-containing protein 4 (BRD4), which can confound results related to transcriptional regulation. |
| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5), 170 nM (BRD4) | Significant off-target effects on BRD4, making it less suitable for definitively attributing effects solely to ERK5 inhibition. |
| AX15836 | ERK5 | IC50: 8 nM | Highly selective for ERK5 with minimal BRD4 activity, making it a superior tool for validating ERK5-specific effects. |
| JWG-071 | ERK5, LRRK2 | IC50: 88 nM (ERK5) | A dual inhibitor of ERK5 and Leucine-rich repeat kinase 2 (LRRK2). Useful in contexts where dual inhibition is desired or as a comparison to more selective inhibitors. |
| BAY-885 | ERK5 | IC50: 35 nM | A highly potent and selective ERK5 inhibitor with demonstrated on-target activity in cellular assays. |
Signaling Pathway and Rescue Experiment Workflow
To visually conceptualize the biological context and the experimental strategy, the following diagrams illustrate the ERK5 signaling pathway and the workflow of a rescue experiment to validate this compound specificity.
Figure 1. The ERK5 signaling cascade and the point of inhibition by this compound.
Figure 2. Workflow for a rescue experiment to validate this compound specificity.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to performing a rescue experiment to validate the specificity of this compound.
Protocol 1: Generation of this compound-Resistant ERK5 Mutants
This protocol describes the creation of an ERK5 expression vector containing mutations that confer resistance to this compound.
1.1. Site-Directed Mutagenesis:
-
Principle: Introduce point mutations (I115V and L189F) into the wild-type ERK5 coding sequence within an expression plasmid.
-
Materials:
-
Wild-type human ERK5 expression plasmid (e.g., in a pLVX-puro vector).
-
Q5® Site-Directed Mutagenesis Kit or similar high-fidelity PCR-based mutagenesis kit.
-
Custom-designed mutagenic primers for I115V and L189F mutations.
-
Competent E. coli for transformation.
-
-
Procedure:
-
Design primers containing the desired nucleotide changes for the I115V and L189F mutations using a primer design tool.
-
Perform PCR-based site-directed mutagenesis according to the manufacturer's protocol.
-
Treat the PCR product with a kinase, ligase, and DpnI enzyme mix to circularize the mutated plasmid and digest the parental template DNA.
-
Transform the resulting plasmid into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutations and the absence of other mutations by Sanger sequencing.
-
Protocol 2: Generation of Stable Cell Lines
This protocol details the creation of cell lines that stably express either wild-type (WT) ERK5 or the this compound-resistant mutant.
2.1. Lentivirus Production:
-
Principle: Produce lentiviral particles in packaging cells to deliver the ERK5 expression constructs to the target cells.
-
Materials:
-
HEK293T packaging cells.
-
WT-ERK5 and mutant-ERK5 expression plasmids.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent.
-
-
Procedure:
-
Co-transfect HEK293T cells with the ERK5 expression plasmid and the packaging and envelope plasmids.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant and concentrate the lentiviral particles if necessary.
-
2.2. Lentiviral Transduction:
-
Principle: Infect the target cell line with the lentiviral particles to integrate the ERK5 constructs into the host genome.
-
Materials:
-
Target cell line (e.g., a cancer cell line sensitive to this compound).
-
Lentiviral particles for WT-ERK5 and mutant-ERK5.
-
Polybrene.
-
Selection antibiotic (e.g., puromycin).
-
-
Procedure:
-
Seed the target cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles in the presence of polybrene.
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic.
-
Select for stably transduced cells over several days.
-
Expand the resistant cell pools and verify the overexpression of WT-ERK5 and mutant-ERK5 by Western blot.
-
Protocol 3: Phenotypic and Molecular Analysis
This protocol describes the experiments to assess the ability of the resistant ERK5 mutant to rescue the effects of this compound.
3.1. Cell Viability Assay (e.g., MTT Assay):
-
Principle: Measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Procedure:
-
Seed the stable cell lines (parental, WT-ERK5, and mutant-ERK5) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
After 48-72 hours, add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
-
Expected Outcome: The mutant-ERK5 expressing cells should exhibit a significantly higher IC50 for this compound compared to the parental and WT-ERK5 expressing cells, demonstrating a rescue of the anti-proliferative effect.
3.2. Western Blot Analysis:
-
Principle: Assess the phosphorylation status of ERK5 and its downstream targets to confirm on-target inhibition and rescue.
-
Procedure:
-
Seed the stable cell lines in larger culture dishes.
-
Treat the cells with this compound at a concentration that effectively inhibits WT-ERK5.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK5 (Thr218/Tyr220), total ERK5, and downstream targets (e.g., phospho-MEF2C, c-Myc).
-
Incubate with appropriate secondary antibodies and detect the signal.
-
-
Expected Outcome: In WT-ERK5 expressing cells, this compound should inhibit ERK5 phosphorylation and the phosphorylation of its downstream targets. In mutant-ERK5 expressing cells, ERK5 phosphorylation and downstream signaling should be maintained in the presence of this compound, demonstrating a molecular rescue.
Conclusion
Does Erk5-IN-1 have better selectivity than first-generation inhibitors?
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), is a key player in cellular processes such as proliferation, differentiation, and survival.[1] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[1] Early efforts to develop ERK5 inhibitors led to compounds like XMD8-92.[2] However, subsequent studies revealed that a significant portion of the biological effects of XMD8-92 could be attributed to its inhibition of Bromodomain-containing protein 4 (BRD4), an epigenetic reader, rather than solely ERK5.[2][3] This realization spurred the development of second-generation inhibitors, including Erk5-IN-1 (also known as XMD17-109), with improved selectivity.[2]
Enhanced Selectivity Profile of this compound
This compound was specifically engineered to minimize BRD4 activity, a significant off-target liability of the first-generation inhibitor XMD8-92.[2] This enhanced selectivity allows for a more precise dissection of ERK5-specific functions in cellular and in vivo models. While this compound still exhibits some activity against BRD4, it is significantly reduced compared to XMD8-92.[4] For even greater selectivity, other second-generation inhibitors like AX15836 were developed, demonstrating over 1,000-fold selectivity for ERK5 over a large panel of other kinases and a very weak affinity for BRD4.[5]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the biochemical potency and off-target activity of this compound compared to the first-generation inhibitor XMD8-92 and another highly selective second-generation inhibitor, AX15836.
| Inhibitor | Target | Potency (IC50/Kd) | Key Off-Target | Off-Target Potency (IC50/Kd) |
| This compound | ERK5 | 162 nM (IC50) | BRD4 | 200-700 nM (IC50)[4] |
| XMD8-92 | ERK5 | 80 nM (Kd)[6][7] | BRD4 | 170 nM (Kd)[7] |
| AX15836 | ERK5 | 8 nM (IC50)[5][8] | BRD4 | 3,600 nM (Kd)[5] |
Experimental Methodologies for Selectivity Profiling
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The two primary assays used to characterize the inhibitors discussed are the in vitro kinase selectivity assay and the cellular ERK5 autophosphorylation assay.
In Vitro Kinase Selectivity Assay (ATP-Site Competition Binding)
This high-throughput assay is designed to determine the binding affinity of an inhibitor to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with a known, tagged ATP-competitive ligand for binding to the ATP-binding site of a kinase. The displacement of the tagged ligand is quantified, providing a measure of the test compound's binding affinity (typically expressed as the dissociation constant, Kd).
Detailed Protocol:
-
Plate Preparation: A panel of purified, recombinant kinases is immobilized in the wells of a microplate.
-
Ligand Addition: A fixed concentration of a fluorescently or otherwise tagged ATP-competitive ligand is added to each well.
-
Inhibitor Incubation: The test inhibitor (e.g., this compound) is added in a range of concentrations to different wells. A control with no inhibitor is also included. The plate is incubated to allow the binding to reach equilibrium.
-
Detection: The amount of tagged ligand that remains bound to each kinase is quantified. This is often done by measuring fluorescence polarization or using a technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The data is plotted as the percentage of bound ligand versus the inhibitor concentration. A competition binding curve is generated, from which the Kd value is calculated.
Cellular ERK5 Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block ERK5 activity within a cellular context.
Principle: Activation of the ERK5 pathway, for instance by epidermal growth factor (EGF), leads to the autophosphorylation of ERK5. This increase in phosphorylation can be detected by a shift in the protein's mobility on an SDS-PAGE gel or by using phospho-specific antibodies. An effective inhibitor will prevent this phosphorylation.
Detailed Protocol:
-
Cell Culture and Serum Starvation: Cells, typically HeLa cells which have a robust ERK5 signaling pathway, are cultured to a suitable confluency. They are then serum-starved overnight to reduce basal levels of kinase activity.
-
Inhibitor Pre-treatment: The cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined period, usually 1-2 hours.
-
Stimulation: The cells are then stimulated with a known ERK5 activator, such as EGF, for a short period (e.g., 15-30 minutes) to induce ERK5 autophosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading in the subsequent steps.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of ERK5.
-
Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized. The intensity of the phosphorylated ERK5 band is quantified and compared between different inhibitor concentrations to determine the IC50 value. To confirm equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK5.
The ERK5 Signaling Pathway
The following diagram illustrates the core components of the ERK5 signaling cascade, providing a visual context for the action of ERK5 inhibitors.
Caption: The ERK5 signaling pathway is activated by various extracellular stimuli.
Conclusion
The evolution from first-generation ERK5 inhibitors like XMD8-92 to more selective compounds such as this compound represents a significant advancement for researchers. The improved selectivity of this compound, characterized by its reduced affinity for BRD4, allows for a more confident attribution of experimental outcomes to the inhibition of ERK5. This guide provides the necessary data and experimental context to assist researchers in making informed decisions about the most appropriate tools for their studies of the ERK5 signaling pathway. For experiments demanding the highest level of specificity, further refined second-generation inhibitors like AX15836 offer an even cleaner profile, albeit with potentially different potencies. The choice of inhibitor should, therefore, be guided by the specific experimental question and the required level of selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Cross-Validation of Erk5-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ERK5 inhibitor, Erk5-IN-1, across different cell lines. By summarizing key experimental data and detailing methodologies, this document aims to facilitate the evaluation of this compound's performance against other known ERK5 inhibitors.
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MEK5/ERK5 cascade plays a significant role in various cellular processes, including proliferation, survival, and differentiation. Its dysregulation has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This guide focuses on this compound, a potent inhibitor of ERK5, and provides a comparative analysis of its activity in different cellular contexts.
Data Presentation: Inhibitor Activity Across Cell Lines
The following tables summarize the in vitro efficacy of this compound and other well-characterized ERK5 inhibitors, XMD8-92, AX15836, and JWG-071, in various cancer cell lines. This data, compiled from multiple sources, allows for a cross-validation of their anti-proliferative and pathway-specific effects.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| This compound | ERK5 | Kinase Assay | 87 ± 7 nM | - | [Vendor Data] |
| This compound | ERK5 | Kinase Assay | 162 nM | - | [Vendor Data] |
| This compound | LRRK2[G2019S] | Kinase Assay | 26 nM | - | [Vendor Data] |
| This compound | ERK5 Autophosphorylation | Cellular Assay | 0.19 ± 0.04 µM | HeLa | [Vendor Data] |
Table 2: Comparative Efficacy of ERK5 Inhibitors on Cell Viability and Proliferation
| Inhibitor | Cell Line | Cancer Type | Effect | Concentration | Reference |
| This compound (XMD8-85) | BaF3 (TNK2 D163E) | Leukemia Model | Inhibition of cell viability | IC50: 0.56 µM | [Vendor Data] |
| XMD8-92 | HeLa | Cervical Cancer | Inhibition of EGF-induced BMK1 autophosphorylation | IC50: 0.24 µM | [Vendor Data] |
| XMD8-92 | AsPC-1 | Pancreatic Cancer | Inhibition of cell proliferation | Significant at 10 & 15 µM | [Vendor Data] |
| XMD8-92 | MDA-MB-231 | Triple-Negative Breast Cancer | Synergistic anti-proliferative effect with BVD-523 | CI < 0.2 | [Vendor Data] |
| XMD8-92 | MDA-MB-468 | Triple-Negative Breast Cancer | Synergistic anti-proliferative effect with BVD-523 | CI < 0.2 | [Vendor Data] |
| XMD8-92 | Kasumi-1, HL-60 | Acute Myeloid Leukemia | Inhibition of proliferation, induction of apoptosis | Not specified | [Vendor Data] |
| AX15836 | HeLa | Cervical Cancer | Inhibition of EGF-stimulated ERK5 phosphorylation | Potent inhibition | [Vendor Data] |
| JWG-071 | Ishikawa, ANC3A, ARK1, ARK2 | Endometrial Cancer | Sensitization to TRAIL-induced cytotoxicity | Dose-dependent | [Vendor Data] |
| JWG-071 | SK-N-AS, HeLa, A549, LnCaP | Neuroblastoma, Cervical, Lung, Prostate Cancer | Potentiation of TRAIL cytotoxicity | Not specified | [Vendor Data] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for key assays used to evaluate the efficacy of ERK5 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ERK5 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for ERK5 Pathway Inhibition
This technique is used to detect changes in protein levels and phosphorylation status, confirming target engagement and downstream pathway modulation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. For phosphorylation studies, pre-treat with the inhibitor before stimulating with a growth factor like EGF. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ERK5, phospho-ERK5, and downstream targets overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the inhibitor.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
Mandatory Visualization
The following diagrams illustrate the ERK5 signaling pathway and a typical experimental workflow for cross-validating an inhibitor.
Caption: The MEK5-ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validating ERK5 inhibitor activity.
In Vivo Validation of Erk5-IN-1 Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of Erk5-IN-1 and its analogs with other emerging ERK5 inhibitors. The data presented is compiled from preclinical studies and aims to offer a comprehensive resource for evaluating the therapeutic potential of targeting the ERK5 signaling pathway.
Comparative Analysis of In Vivo Efficacy of ERK5 Inhibitors
The following table summarizes the in vivo anticancer effects of this compound and other notable ERK5 inhibitors across various cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| This compound | Diffuse Intrinsic Pontine Glioma (DIPG) Patient-Derived Xenograft (SF8628 & DIPG-13p) | Not explicitly stated | Increased survival of tumor-bearing mice. Reduced Ki67 proliferation marker. | Significantly increased the survival of mice with orthotopic xenografts.[1] |
| XMD8-92 | Lung Cancer (A549 Xenograft) | 50 mg/kg, i.p., twice daily | >95% | Treatment arrested tumor growth and resulted in a decrease in tumor volume.[2][3][4] |
| Cervical Cancer (HeLa Xenograft) | 50 mg/kg, i.p., twice daily | >95% | Significantly inhibited tumor growth.[2][3][4] | |
| Pancreatic Cancer (AsPC-1 Xenograft) | 50 mg/kg, twice daily | >80% reduction in tumor volume | Downregulated DCLK1 and its downstream targets (c-MYC, KRAS, NOTCH1).[5] | |
| Colon Cancer (HCT116 Xenograft) | Not explicitly stated | Synergistic effect with 5-FU | Combination therapy significantly increased apoptosis and reduced tumor burden compared to monotherapy. | |
| Neuroblastoma Xenograft | Not specified | Synergistic effect with crizotinib | Combination significantly reduced tumor growth.[6] | |
| Triple-Negative Breast Cancer (TNBC) Xenograft | Not specified | Effective in combination with HSP90 inhibitors | Combination suppressed breast tumor formation. | |
| JWG-071 | Endometrial Cancer Xenograft | Not specified | Demonstrated tumor-suppressive activity | First oral and selective ERK5 inhibitor with demonstrated antitumor activity and safety in animal models. |
| BAY-885 | Breast Cancer Cells | Not specified for in vivo | Induced apoptosis in breast cancer cells | In vitro data suggests potential for in vivo efficacy.[7][8] |
| AX15836 | Acute Myeloid Leukemia (MV-4-11) | Not specified for in vivo | No significant anti-proliferative activity as a single agent in this model | Highlights the complexity of ERK5 inhibition, as it was not effective in a model with constitutive ERK5 activation. |
Experimental Protocols
Subcutaneous Xenograft Tumor Model
This protocol outlines a general procedure for establishing subcutaneous xenograft tumors in immunodeficient mice to evaluate the in vivo efficacy of anticancer compounds.[2][9][10][11][12]
1. Cell Culture and Preparation:
-
Culture cancer cells in appropriate complete medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer with trypan blue exclusion to ensure viability.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells per 100-200 µL).
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor engraftment.[9][12]
2. Animal Handling and Tumor Inoculation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old.[2]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously using a 23-25 gauge needle.[10]
-
Monitor the mice regularly for tumor growth.
3. Drug Administration and Monitoring:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[2]
-
Prepare the test compound (e.g., this compound) in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage).
-
Administer the compound and vehicle according to the predetermined dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[2]
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
ERK5 Signaling Pathway in Cancer
The MEK5/ERK5 signaling cascade is a critical pathway involved in cancer cell proliferation, survival, and migration.[6][13][14][15][16] Various growth factors and stress signals can activate this pathway, leading to the transcription of genes that promote tumorigenesis.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo anticancer efficacy of a novel compound like this compound.
Caption: A streamlined workflow for an in vivo anticancer drug efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XMD8-92 inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of Erk5-IN-1: In Vitro Potency vs. Cellular Efficacy
This guide provides a detailed comparison of the in vitro and cellular activities of Erk5-IN-1, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the inhibitor's performance.
Data Presentation: Potency and Efficacy Overview
This compound demonstrates potent inhibition of the ERK5 enzyme in biochemical assays and effectively engages its target in a cellular context. The half-maximal inhibitory concentration (IC50) from in vitro kinase assays and the half-maximal effective concentration (EC50) from cell-based assays are summarized below. It is important to note that different studies have reported slightly varied values.
| Parameter | Value | Assay Type | Notes |
| In Vitro IC50 | 87 - 162 nM | Biochemical Kinase Assay | Measures direct inhibition of purified ERK5 enzyme.[1][2][3][4][5] |
| Cellular EC50 | 90 - 190 nM | Cellular Autophosphorylation Assay | Measures inhibition of EGF-induced ERK5 autophosphorylation in cells (e.g., HeLa).[1][2][3][6] |
| Off-Target Activity | 26 nM | Biochemical Kinase Assay | LRRK2[G2019S][2][3][6] |
| 200 - 700 nM | Biochemical Assay | BRD4[7][8] |
The close correlation between the biochemical IC50 and the cellular EC50 suggests that this compound has good cell permeability and effectively inhibits its target in a complex biological system.
Signaling Pathway and Experimental Workflow
To understand the context of inhibition, the ERK5 signaling cascade is visualized below, followed by a diagram outlining the general experimental workflow used to determine the IC50 and EC50 values.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reference and reproducibility.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ERK5.
-
Reaction Components : The assay is typically performed in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol) with a total volume of 40 μL.[2][3][6]
-
Enzyme and Substrate : The reaction mixture contains approximately 200 ng of pure, active ERK5 enzyme, a peptide substrate such as 250 μM PIMtide (ARKKRRHPSGPPTA), and 50 μM [γ-32P]-ATP to provide the phosphate (B84403) group and radioactive label.[2][3][6]
-
Inhibitor : this compound is added at various concentrations to determine the dose-dependent inhibition.
-
Procedure :
-
The reaction is initiated by the addition of 10 mM magnesium acetate.[2][3][6]
-
The mixture is incubated for 20 minutes at 30°C to allow for the kinase reaction to proceed.[2][3][6]
-
The reaction is terminated by spotting the mixture onto p81 phosphocellulose paper.[2][3][6]
-
The paper is washed to remove unincorporated [γ-32P]-ATP.
-
The amount of radioactivity incorporated into the PIMtide substrate is measured using a scintillation counter.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Autophosphorylation Assay (EC50 Determination)
This assay measures the effectiveness of this compound at inhibiting ERK5 activity within a living cell. It assesses the compound's ability to cross the cell membrane and engage its intracellular target.
-
Cell Line : HeLa cells are commonly used for this assay.[2]
-
Procedure :
-
HeLa cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with serially diluted concentrations of this compound for a specified period (e.g., 1 hour).
-
ERK5 signaling is then stimulated by adding a growth factor, typically Epidermal Growth Factor (EGF).[2][3][6]
-
Following stimulation, the cells are lysed to release total cellular proteins.
-
The protein lysates are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2] Activated, phosphorylated ERK5 is identified as a slower-migrating band compared to the non-phosphorylated form.[9]
-
Proteins are transferred to a nitrocellulose membrane for Western blotting, which uses an anti-ERK5 antibody to detect the protein.[2]
-
The intensity of the phosphorylated ERK5 band is quantified using an imaging system (e.g., Odyssey Imaging System).[9]
-
The EC50 value, the concentration of the inhibitor that causes a 50% reduction in the ERK5 phosphorylation signal, is determined using analysis software like GraphPad Prism.[9]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | ERK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Distinguishing Kinase Inhibition from Paradoxical Activation: A Comparison Guide
For researchers and drug development professionals, understanding the precise effect of a kinase inhibitor is paramount. While the intended outcome is the inhibition of a specific kinase and its associated signaling pathway, an unexpected phenomenon known as "paradoxical activation" can occur. This guide provides an objective comparison of these two opposing effects, supported by experimental data and detailed protocols, to aid in the accurate characterization of kinase inhibitors.
Core Concepts: Inhibition vs. Paradoxical Activation
Kinase Inhibition is the intended mechanism of action for a kinase inhibitor, where the compound binds to the target kinase and blocks its catalytic activity, leading to a decrease in downstream signaling. This is the desired therapeutic effect in diseases driven by hyperactive kinases.
Paradoxical Activation is an unintended and counterintuitive effect where a kinase inhibitor leads to an increase in the activity of its target signaling pathway.[1] This phenomenon is most notably observed with RAF inhibitors in the context of the MAPK (RAF-MEK-ERK) pathway.[2][3] In cells with wild-type (WT) BRAF and an upstream activating mutation (e.g., in RAS), some RAF inhibitors can promote the dimerization and subsequent transactivation of RAF kinases, leading to an overall increase in downstream ERK signaling.[2][4][5] This can lead to off-target effects and has significant clinical implications, such as the development of secondary malignancies.[2][6]
The mechanism often depends on the cellular context. In cancer cells with a BRAF V600E mutation, the kinase is active as a monomer, and inhibitors effectively block its activity.[7] However, in cells with WT BRAF and activated RAS, RAF kinases signal as dimers. An inhibitor binding to one protomer of the dimer can induce a conformational change that allosterically activates the unbound partner, resulting in paradoxical pathway activation.[2][5]
Experimental Strategy to Differentiate Effects
A multi-tiered approach is necessary to conclusively determine whether a compound is a true inhibitor or a paradoxical activator. This involves a combination of biochemical (cell-free) and cell-based assays.
Comparison of Key Experimental Assays
The selection of appropriate assays is critical. Biochemical assays confirm direct target engagement and inhibition, while cell-based assays reveal the compound's effect in a physiological context where paradoxical activation can be observed.[8]
| Assay Type | Assay Name | Principle | Measures | Distinguishing Power | Typical Readout |
| Biochemical (Cell-Free) | LanthaScreen™ TR-FRET[9] | Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescent tracer. | Direct binding of inhibitor to the kinase or inhibition of substrate phosphorylation. | Confirms direct target inhibition. Cannot detect paradoxical activation. | TR-FRET Ratio |
| ADP-Glo™[10][11] | Luminescence-based detection of ADP produced by the kinase reaction. | Kinase catalytic activity. | Confirms direct target inhibition. Cannot detect paradoxical activation. | Luminescence (RLU) | |
| Radiometric Assay[12] | Measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Kinase catalytic activity. | Gold standard for direct inhibition. Cannot detect paradoxical activation. | Radioactivity (CPM) | |
| Cell-Based | Western Blot | Immunodetection of specific proteins. Uses phospho-specific antibodies to detect activated downstream targets. | Phosphorylation status of downstream pathway components (e.g., pMEK, pERK). | Crucial. An increase in pERK signal upon treatment indicates paradoxical activation.[5][13] | Band Intensity |
| Cellular Phosphorylation ELISA[14] | Sandwich immunoassay to quantify the phosphorylated and/or total levels of a specific kinase substrate in cell lysates. | Phosphorylation of downstream targets in a high-throughput format. | Crucial. Similar to Western Blot, can quantify paradoxical increases in phosphorylation. | Absorbance/Fluorescence | |
| Cell Proliferation Assay[14] | Measures the number of viable cells in a culture after exposure to the compound. | Overall effect on cell growth and survival. | Can provide evidence for paradoxical activation if proliferation increases in RAS-mutant/BRAF WT cells.[13][15] | Absorbance/Fluorescence | |
| NanoBRET™ Target Engagement[10] | Bioluminescence Resonance Energy Transfer measures compound binding to a target protein in live cells. | Target engagement and residence time in a cellular environment. | Confirms the compound enters cells and binds the target. Does not measure pathway activity. | BRET Ratio |
Experimental Protocols
This protocol is fundamental for detecting paradoxical activation of the MAPK pathway.[5]
-
Cell Culture and Treatment:
-
Seed two cell lines in 6-well plates:
-
A BRAF V600E mutant line (e.g., A375 melanoma).
-
A BRAF WT / RAS mutant line (e.g., HCT-116 colon cancer).
-
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-pERK1/2, rabbit anti-total ERK1/2).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
This protocol confirms direct inhibition of the purified kinase enzyme.
-
Kinase Reaction:
-
Prepare a reaction mix containing the purified kinase, its specific substrate, and ATP in kinase reaction buffer.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the kinase reaction mix to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, and to provide luciferase/luciferin for signal generation.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ADP produced), so a strong signal indicates potent inhibition.[11]
-
Data Interpretation
The key to distinguishing inhibition from paradoxical activation lies in comparing the results from biochemical and cellular assays across different genetic backgrounds.
| Observation in BRAF V600E Cells | Observation in RAS-Mutant / BRAF WT Cells | Biochemical Assay Result | Interpretation |
| Dose-dependent ↓ in pERK | Dose-dependent ↓ in pERK | Dose-dependent ↓ in kinase activity | True Inhibitor |
| Dose-dependent ↓ in pERK | Dose-dependent ↑ in pERK (at certain concentrations)[5] | Dose-dependent ↓ in kinase activity | Paradoxical Activator |
| No change in pERK | No change in pERK | No change in kinase activity | Inactive Compound |
A hallmark of paradoxical activation is often a bell-shaped dose-response curve for pERK levels in susceptible cells, where activation is observed at low-to-mid concentrations of the compound, while higher concentrations may become inhibitory as both protomers of the RAF dimer become occupied.[5][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Phenotypic Differences Between Erk5-IN-1 and MEK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences observed between the direct ERK5 inhibitor, Erk5-IN-1 (also known as XMD17-109), and inhibitors targeting its upstream activating kinase, MEK5, such as BIX02189. By examining their distinct mechanisms of action and the resulting cellular consequences, this document aims to equip researchers with the necessary information to select the appropriate tool compound for their studies in cancer biology and other relevant fields.
Introduction to the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a crucial mitogen-activated protein kinase (MAPK) pathway involved in regulating diverse cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Unlike the well-studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 pathway possesses unique structural and functional characteristics. MEK5 is the specific upstream kinase that phosphorylates and activates ERK5.[2] Activated ERK5 translocates to the nucleus, where it phosphorylates various transcription factors, such as those in the myocyte enhancer factor 2 (MEF2) family, to modulate gene expression.[3][4]
Given its role in cancer progression and drug resistance, the MEK5/ERK5 pathway has emerged as a promising therapeutic target.[3][5] Small molecule inhibitors have been developed to target either MEK5 or ERK5 directly. Understanding the distinct phenotypic outcomes of inhibiting these two different nodes within the same pathway is critical for designing effective therapeutic strategies and for the precise dissection of ERK5 signaling.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and MEK5 inhibitors lies in their direct molecular targets within the signaling cascade.
-
This compound (XMD17-109) is an ATP-competitive inhibitor that directly targets the kinase domain of ERK5, preventing it from phosphorylating its downstream substrates.[6]
-
MEK5 inhibitors (e.g., BIX02189) are also ATP-competitive but act on MEK5, the upstream kinase. By inhibiting MEK5, these compounds prevent the phosphorylation and subsequent activation of ERK5.[7]
This difference in the point of intervention can lead to distinct biological consequences, as inhibiting MEK5 will only block ERK5 activation, while directly inhibiting ERK5 could potentially affect both its kinase-dependent and kinase-independent functions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]
- 6. Inhibition of MEK5/ERK5 signaling overcomes acquired resistance to the third generation EGFR inhibitor, osimertinib, via enhancing Bim-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Erk5-IN-1: A Comparative Guide to Its Selectivity for ERK5 Over ERK1/2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor Erk5-IN-1, focusing on its selectivity for Extracellular signal-regulated kinase 5 (ERK5) versus the closely related kinases ERK1 and ERK2. The information presented is supported by experimental data to aid researchers in evaluating this compound as a tool for studying ERK5-specific signaling pathways.
Introduction to ERK Signaling
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Among these, the pathways culminating in the activation of ERK1/2 and ERK5 are well-studied, yet distinct. The ERK1/2 cascade is typically activated by growth factors via a Ras-Raf-MEK1/2 signaling module. In contrast, the ERK5 pathway is activated by a separate cascade, MEKK2/3-MEK5, in response to stimuli including growth factors and cellular stress.[1][2] Given the distinct and sometimes opposing roles of these pathways, highly selective inhibitors are critical for accurately dissecting their specific biological functions and for the development of targeted therapeutics. This compound (also known as XMD17-109) has emerged as a potent and selective inhibitor of ERK5.[3][4]
Comparative Inhibitory Potency
The selectivity of this compound is demonstrated by its potent inhibition of ERK5 in biochemical assays, while showing minimal activity against ERK1 and ERK2. Quantitative data from in vitro kinase assays are summarized below.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity (vs. ERK5) |
| ERK5 | 87 - 162 | - |
| ERK1 | > 10,000 | > 62 - 115 fold |
| ERK2 | > 10,000 | > 62 - 115 fold |
Data compiled from multiple sources. The IC50 for ERK5 is reported as 87 nM or 162 nM depending on the study.[5] In a broad kinase panel screen, this compound inhibited only ERK5 with greater than 90% target occupancy at a high concentration of 10 µM, indicating an IC50 well above this value for other kinases, including ERK1/2.
Signaling Pathway Diagrams
To visually represent the distinct signaling cascades targeted by this compound, the following diagrams illustrate the canonical ERK5 and ERK1/2 pathways.
Experimental Protocols
The inhibitory activity and selectivity of this compound are determined through rigorous biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Setup : Purified active ERK5 kinase (e.g., 200 ng) is prepared in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol).
-
Inhibitor Addition : Serial dilutions of this compound are added to the kinase reaction mixture and pre-incubated.
-
Reaction Initiation : The kinase reaction is started by adding a reaction mixture containing 10 mM magnesium acetate, a peptide substrate such as 250 µM PIMtide, and 50 µM [γ-32P]-ATP.
-
Incubation : The reaction is carried out for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Measurement : The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The paper is then washed to remove unincorporated [γ-32P]-ATP.
-
Data Analysis : The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter. The results are plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Cellular Autophosphorylation Assay
This assay measures the inhibitor's effect on kinase activity within a cellular context.
-
Cell Culture and Starvation : Cells (e.g., HeLa) are cultured and then serum-starved overnight to reduce basal kinase activity.
-
Inhibitor Treatment : Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation : The ERK5 pathway is activated by stimulating the cells with a growth factor, such as 20 ng/mL of Epidermal Growth Factor (EGF), for a short period (e.g., 17 minutes).
-
Cell Lysis : Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis : Total cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the autophosphorylated form of ERK5. Total ERK5 levels are also measured as a loading control.
-
Data Analysis : The band intensity of phosphorylated ERK5 is quantified and normalized to total ERK5. The results are used to determine the cellular EC50, the effective concentration of the inhibitor that causes a 50% reduction in ERK5 autophosphorylation. For this compound, the reported EC50 is approximately 90-190 nM.
Conclusion
The available biochemical and cellular data strongly support that this compound is a potent and highly selective inhibitor of ERK5. Its negligible activity against the closely related kinases ERK1 and ERK2 at high concentrations makes it an invaluable tool for researchers investigating the specific roles of the ERK5 signaling pathway, distinguishing its functions from those of the canonical ERK1/2 cascade.
References
A Comparative Guide to Dual ERK1/ERK5 Inhibitors and Erk5-IN-1 for Researchers
In the intricate landscape of cancer cell signaling, the mitogen-activated protein kinase (MAPK) pathways play a pivotal role in regulating cell proliferation, differentiation, and survival. While the ERK1/2 cascade is a well-established therapeutic target, the compensatory activation of the parallel ERK5 signaling pathway often leads to therapeutic resistance. This guide provides a detailed comparison of two strategic approaches to counteract this mechanism: dual inhibition of ERK1 and ERK5, exemplified by the compound ADTL-EI1712 (also known as Compound 22ac), and selective inhibition of ERK5 using Erk5-IN-1 (also known as XMD17-109). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Parallel Pathways
The ERK1/2 and ERK5 signaling cascades are both crucial downstream effectors of various growth factors and stress stimuli. While they share some downstream substrates, they operate as largely parallel pathways. Inhibition of the ERK1/2 pathway can lead to a compensatory upregulation of ERK5 signaling, allowing cancer cells to evade apoptosis and continue to proliferate.
Dual ERK1/ERK5 inhibitors , such as ADTL-EI1712, are designed to simultaneously block both pathways at the level of the terminal kinases, ERK1 and ERK5. This approach aims to prevent the compensatory activation of ERK5, thereby achieving a more comprehensive and durable anti-cancer effect.
This compound is a selective inhibitor of ERK5. Its therapeutic rationale is to specifically block the escape route that cancer cells may utilize when the ERK1/2 pathway is inhibited, or in cancers where ERK5 signaling is a primary driver of malignancy.
Quantitative Performance Data
The following tables summarize the available quantitative data for ADTL-EI1712 and this compound, providing a basis for comparing their potency and efficacy.
| Inhibitor | Target(s) | IC50 (ERK1) | IC50 (ERK5) | Reference |
| ADTL-EI1712 (Compound 22ac) | ERK1, ERK5 | 40.43 nM | 64.50 nM | [1] |
| This compound (XMD17-109) | ERK5 | Not Reported | 162 nM |
Table 1: Biochemical Potency (IC50) of Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of ADTL-EI1712 and this compound against their target kinases in biochemical assays.
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference |
| ADTL-EI1712 (Compound 22ac) | HL-60 (Leukemia) | 1.26 µM | [1] |
| MKN-74 (Gastric Cancer) | 2.55 µM | [1] | |
| HeLa (Cervical Cancer) | > 50 µM | [1] | |
| This compound (XMD17-109) | A498 (Renal Cell Carcinoma) | 1.3 µM | [2] |
Table 2: In Vitro Cellular Efficacy. This table presents the IC50 values of the inhibitors in cell viability assays across different cancer cell lines.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| ADTL-EI1712 (Compound 22ac) | HL-60 Xenograft | 50 mg/kg, p.o., daily | Significant tumor volume reduction | [1] |
| MKN-74 Xenograft | 50 mg/kg, p.o., daily | Significant tumor volume reduction | [1] | |
| This compound (XMD17-109) | SF8628 (DIPG) Orthotopic Xenograft | 50 mg/kg, i.p., daily (5 days on, 2 days off) | Increased survival | [2] |
Table 3: In Vivo Antitumor Efficacy. This table summarizes the preclinical in vivo efficacy of the inhibitors in mouse xenograft models. Direct comparison is challenging due to different cancer models and administration routes.
Kinase Selectivity
A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity.
ADTL-EI1712 : A study on SKLB-D18, a first-in-class molecule developed from the same polypharmacology principle as ADTL-EI1712, showed high selectivity for ERK1/2 and ERK5 against a panel of 380 kinases. At a concentration of 1 µM, only 8 other kinases were inhibited by more than 70%.
This compound : This inhibitor has known off-target activity against Leucine-rich repeat kinase 2 (LRRK2) and Bromodomain-containing protein 4 (BRD4).
Signaling Pathways and Experimental Workflows
To visualize the targeted pathways and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. Discovery of a Novel Dual-Target Inhibitor of ERK1 and ERK5 That Induces Regulated Cell Death to Overcome Compensatory Mechanism in Specific Tumor Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Erk5-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Erk5-IN-1, a potent and selective ERK5 inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound compound. While the toxicological properties of many research chemicals are not fully characterized, it is crucial to handle them with care.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original vial or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions of this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO), should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams. Check your institution's chemical waste management guidelines for specific segregation requirements.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for the safety of waste handlers. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The approximate concentration and volume
-
The date of accumulation
-
The principal investigator's name and laboratory contact information
3. Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
4. Arranging for Professional Disposal:
-
The disposal of this compound must be handled by a licensed and specialized chemical waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They will provide specific instructions and ensure compliance with all national, regional, and local regulations.[3]
5. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material.[4]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
To ensure clarity and procedural adherence, the following workflow diagram outlines the key steps for the proper disposal of this compound.
By following these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with safety regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling Erk5-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Erk5-IN-1. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent and selective inhibitor of ERK5, a key component of the MEK5/ERK5 signaling pathway.[1][2] This pathway is involved in various cellular processes, and its dysregulation has been implicated in diseases such as cancer.[1][2] Due to its biological activity, this compound should be handled with care as a potentially hazardous compound.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory to prevent exposure.[3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | Preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, consult the manufacturer's Safety Data Sheet (SDS) for comprehensive hazard information.[3]
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure a safety shower and eyewash station are readily accessible.
2. Handling the Solid Compound:
-
To prevent the generation of dust, handle the solid form of this compound with care.[3]
-
Use appropriate tools (e.g., spatula) for transferring the powder.
-
Avoid direct contact with skin, eyes, and clothing.[3]
3. Preparing Solutions:
-
This compound is soluble in DMSO and ethanol.[4]
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Cap vials securely and mix gently until the solid is fully dissolved.
4. Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3][5]
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[3]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed hazardous waste container.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and spill cleanup materials, are considered hazardous waste and must be placed in a designated, sealed hazardous waste bag or container.[5]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[3]
-
Store waste containers in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[3]
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
